Fenbendazole
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
methyl N-(6-phenylsulfanyl-1H-benzimidazol-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-20-15(19)18-14-16-12-8-7-11(9-13(12)17-14)21-10-5-3-2-4-6-10/h2-9H,1H3,(H2,16,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDSHPAODJUKPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)SC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0040672 | |
| Record name | Fenbendazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0040672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Fenbendazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029745 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855748 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
43210-67-9 | |
| Record name | Fenbendazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43210-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenbendazole [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043210679 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenbendazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11410 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | fenbendazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757824 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Fenbendazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0040672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fenbendazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.024 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FENBENDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/621BVT9M36 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Fenbendazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029745 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
233 °C | |
| Record name | Fenbendazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029745 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Investigating Fenbendazole's Pro-Apoptotic Signaling Cascade: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Content: This technical guide provides an in-depth exploration of the molecular mechanisms underlying the pro-apoptotic effects of fenbendazole (FZ) in cancer cells. It details the key signaling cascades, presents quantitative data from various studies, outlines experimental protocols for investigation, and provides visual representations of the involved pathways.
Introduction: this compound as a Repurposed Antineoplastic Agent
This compound (FZ), a broad-spectrum benzimidazole anthelmintic, has garnered significant interest for its potential as a repurposed anti-cancer agent. Its primary antiparasitic mechanism involves binding to β-tubulin and disrupting microtubule polymerization, a mode of action shared with established taxane and vinca alkaloid chemotherapeutics.[1] In cancer cells, this interaction initiates a cascade of events, including mitotic arrest and the induction of apoptosis, or programmed cell death.[2][3] Beyond its effects on microtubules, FZ modulates multiple cellular pathways, including the activation of the p53 tumor suppressor, disruption of glucose metabolism, and induction of oxidative stress, collectively leading to the effective elimination of cancer cells.[2][4] This guide delineates these interconnected signaling pathways to provide a comprehensive understanding of FZ's pro-apoptotic activity.
Core Pro-Apoptotic Signaling Cascades
This compound induces apoptosis through a multi-pronged approach, primarily by initiating intrinsic apoptotic pathways. The key mechanisms are detailed below.
Microtubule Destabilization and Mitotic Arrest
The foundational anti-cancer activity of this compound stems from its ability to interfere with microtubule dynamics.
-
Tubulin Binding: FZ binds to mammalian tubulin, albeit with moderate affinity, at or near the colchicine-binding site.[2][3] This binding inhibits the polymerization of tubulin dimers into microtubules.
-
G2/M Cell Cycle Arrest: The disruption of the microtubule network, which is essential for the formation of the mitotic spindle, leads to a halt in cell division at the G2/M phase.[5][6] This mitotic arrest prevents cellular proliferation and can trigger downstream apoptotic signals. Studies have shown that FZ treatment leads to a significant, dose-dependent accumulation of cells in the G2/M phase.[7][8]
-
Mitotic Catastrophe: Prolonged mitotic arrest can lead to mitotic catastrophe, a form of cell death characterized by aberrant mitosis, leading to the formation of multinucleated cells that subsequently undergo apoptosis or necrosis.[9]
p53-Mediated Apoptosis
The tumor suppressor protein p53 is a critical mediator of FZ-induced apoptosis, particularly in cancer cells harboring wild-type p53.[2][10]
-
p53 Activation and Accumulation: FZ treatment leads to the accumulation and activation of p53.[2][11] This is partly due to the inhibition of proteasomal degradation of p53.[2]
-
Mitochondrial Translocation: Activated p53 translocates to the mitochondria, where it directly engages with Bcl-2 family proteins.[2][3]
-
Transcriptional Activation: Nuclear p53 acts as a transcription factor, upregulating the expression of pro-apoptotic genes such as BAX and the cell cycle inhibitor p21.[2][12]
Intrinsic (Mitochondrial) Apoptotic Pathway
The mitochondrial pathway is the central executioner of FZ-induced apoptosis.
-
Regulation of Bcl-2 Family Proteins: FZ modulates the balance of pro- and anti-apoptotic Bcl-2 family proteins. It promotes the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio.[4][6]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The increased Bax/Bcl-2 ratio, along with direct interaction from mitochondrial p53, leads to the oligomerization of Bax and the formation of pores in the mitochondrial outer membrane.
-
Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.[2]
-
Caspase Activation Cascade: In the cytoplasm, cytochrome c binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Activated caspase-9 then cleaves and activates effector caspases, primarily caspase-3 and caspase-7.[4]
-
Execution of Apoptosis: Effector caspases cleave a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis, such as DNA fragmentation and cell shrinkage.[4][5]
Induction of Reactive Oxygen Species (ROS)
Several studies indicate that FZ can induce the production of reactive oxygen species (ROS), contributing to cellular stress and apoptosis.
-
ROS Generation: Treatment with FZ has been shown to increase intracellular ROS levels.[4][11]
-
Stress Pathway Activation: Elevated ROS can activate stress-signaling pathways, such as the JNK/MAPK pathway, which can further promote apoptosis.
-
Mitochondrial Damage: ROS can directly damage mitochondria, further amplifying the release of pro-apoptotic factors like cytochrome c.
Inhibition of Glucose Metabolism
FZ also exerts pressure on cancer cells by disrupting their energy supply, sensitizing them to apoptosis.
-
Inhibition of Glucose Uptake: FZ can downregulate the expression of glucose transporters (e.g., GLUT transporters).[2][3]
-
Inhibition of Glycolysis: FZ has been shown to inhibit the activity of key glycolytic enzymes like Hexokinase II (HKII), a critical enzyme for cancer cell metabolism.[2][13][14] This reduction in glucose uptake and metabolism leads to energy stress, which can trigger apoptosis.
Quantitative Data Presentation
The following tables summarize quantitative data from various studies investigating the effects of this compound.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Duration (hours) | Reference |
| A549 | Non-Small Cell Lung Cancer | ~1.0 | 48 | [15] |
| H460 | Non-Small Cell Lung Cancer | ~0.83 | Not Specified | [16] |
| H1299 (p53 null) | Non-Small Cell Lung Cancer | ~2.41 | Not Specified | [16] |
| A2780 | Ovarian Cancer | 1.30 | 24 | [6] |
| A2780 | Ovarian Cancer | 0.44 | 48 | [6] |
| SKOV3 | Ovarian Cancer | 2.83 | 24 | [6] |
| SKOV3 | Ovarian Cancer | 1.05 | 48 | [6] |
| UCDK9M4 | Canine Melanoma | 0.59 | 48 | [5] |
| KMeC | Canine Melanoma | 0.47 | 48 | [5] |
| EL-4 | Mouse T Lymphoma | ~0.14 (0.05 µg/mL) | 72 | [8] |
Table 2: Effect of this compound on Cell Cycle Distribution and Apoptosis
| Cell Line | FZ Conc. (µM) | Duration (hours) | % Cells in G2/M Phase | % Apoptotic Cells (Annexin V+) | Reference |
| A549 | 1 | 32 | Not Specified | ~30% | [2] |
| HeLa | 1 | 24 | >90% | Not Specified | [7] |
| C-33 A | 1 | 24 | >70% | Not Specified | [7] |
| A2780 | 0.5 | 48 | Not Specified | ~25% | [6] |
| SKOV3 | 1.0 | 48 | Not Specified | ~20% | [6] |
| HL-60 | 0.5 | 16 | Not Specified | 16% | [17] |
| HL-60 | 0.2 | 72 | Not Specified | 8% | [17] |
Table 3: Summary of this compound's Effect on Key Pro-Apoptotic Proteins
| Protein | Role in Apoptosis | Observed Effect of FZ | Cell Line(s) | Reference |
| p53 | Tumor Suppressor, Apoptosis Initiator | Upregulation / Accumulation | H460, A549, Melanoma | [2][11] |
| p21 | Cell Cycle Inhibitor (p53 target) | Upregulation | H460, Melanoma | [2][11] |
| Bax | Pro-apoptotic Bcl-2 Family | Upregulation | A549, Ovarian Cancer | [4][6] |
| Bcl-2 | Anti-apoptotic Bcl-2 Family | Downregulation | A549 | [4] |
| Cleaved Caspase-3 | Effector Caspase | Upregulation | A549, Ovarian Cancer | [4][6] |
| Cleaved Caspase-7 | Effector Caspase | Upregulation | A549 | [4] |
| Cleaved PARP | Caspase Substrate, DNA Repair | Upregulation | A549, Canine Melanoma | [4][5] |
Signaling Pathway and Workflow Visualizations
The following diagrams were generated using Graphviz (DOT language) to illustrate the key pathways and experimental workflows.
Diagram 1: Core Pro-Apoptotic Signaling Pathway of this compound
Caption: this compound's primary mechanism for inducing apoptosis.
Diagram 2: this compound's Influence on Metabolic and Oxidative Stress
Caption: this compound's effects on metabolism and oxidative stress.
Diagram 3: Experimental Workflow for Apoptosis Analysis
Caption: A typical workflow for studying FZ-induced apoptosis.
Experimental Protocols
The following are detailed protocols for key experiments used to investigate this compound-induced apoptosis.
General Cancer Cell Culture
This protocol provides basic guidelines for culturing and passaging adherent cancer cell lines.
Materials:
-
Appropriate basal medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100X)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
T-25 or T-75 cell culture flasks
-
Sterile serological pipettes and pipette tips
-
37°C, 5% CO₂ incubator
Procedure:
-
Medium Preparation: Prepare complete growth medium by supplementing the basal medium with 10% FBS and 1% Penicillin-Streptomycin. Warm to 37°C before use.
-
Cell Maintenance: Examine cultures daily under a microscope. Change the medium every 2-3 days by aspirating the old medium and replacing it with fresh, pre-warmed complete growth medium.
-
Sub-culturing (Passaging): a. Passage cells when they reach 80-90% confluency. b. Aspirate the growth medium from the flask. c. Gently wash the cell monolayer once with 3-5 mL of sterile PBS to remove any residual serum. Aspirate the PBS. d. Add 1-2 mL (for a T-75 flask) of Trypsin-EDTA to cover the cell monolayer and incubate at 37°C for 2-5 minutes, or until cells detach. e. Neutralize the trypsin by adding 4-5 mL of complete growth medium. Gently pipette the solution up and down to create a single-cell suspension. f. Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes. g. Aspirate the supernatant and resuspend the cell pellet in a known volume of fresh complete growth medium. h. Plate the cells into new flasks at the desired split ratio (e.g., 1:3 to 1:10) and add fresh medium to the appropriate volume. i. Incubate at 37°C with 5% CO₂.
Western Blotting for Apoptosis Markers
This protocol details the detection of key apoptotic proteins (e.g., cleaved caspase-3, cleaved PARP, p53).
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4X)
-
SDS-PAGE gels (e.g., 4-20% gradient)
-
PVDF membrane
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: a. After treatment with FZ, wash cell monolayers with ice-cold PBS. b. Add ice-cold RIPA buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube. c. Incubate on ice for 30 minutes, vortexing occasionally. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein extract) to a new tube.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize all samples to the same concentration with RIPA buffer. Add 1/4 volume of 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: a. Load 20-30 µg of protein per lane into an SDS-PAGE gel. Run the gel until the dye front reaches the bottom. b. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
-
Detection: a. Prepare the ECL substrate and apply it to the membrane. b. Capture the chemiluminescent signal using an imaging system. c. Analyze band intensity using software like ImageJ, normalizing to a loading control like β-actin.
Apoptosis Detection by Annexin V/PI Flow Cytometry
This protocol allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cells.[7][17]
Materials:
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
1X Binding Buffer (provided in kit)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: a. Seed cells in 6-well plates and treat with desired concentrations of FZ for the specified time. b. Harvest the cells. For adherent cells, first collect the floating cells from the medium. Then, wash the adherent cells with PBS, trypsinize them, and combine them with the floating cells. c. Centrifuge the cell suspension at 500 x g for 5 minutes. d. Wash the cell pellet twice with cold PBS.
-
Staining: a. Resuspend the cell pellet in 100 µL of 1X Binding Buffer. The cell concentration should be approximately 1 x 10⁶ cells/mL. b. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. c. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. d. After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer within 1 hour. b. Set up compensation and quadrants using unstained, Annexin V-only, and PI-only stained control cells. c. Acquire data for at least 10,000 events per sample.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population is often small and can be grouped with late apoptosis).
-
References
- 1. An Update on the Biologic Effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound acts as a moderate microtubule destabilizing agent and causes cancer cell death by modulating multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound acts as a moderate microtubule destabilizing agent and causes cancer cell death by modulating multiple cellular pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and Diisopropylamine Dichloroacetate Exert Synergistic Anti-cancer Effects by Inducing Apoptosis and Arresting the Cell Cycle in A549 Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. G2/M arrest and mitotic slippage induced by this compound in canine melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transcriptome analysis reveals the anticancer effects of this compound on ovarian cancer: an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. G2/M arrest and mitotic slippage induced by this compound in canine melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-cancer effects of this compound on 5-fluorouracil-resistant colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. This compound induces pyroptosis in breast cancer cells through HK2/caspase-3/GSDME signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound induces pyroptosis in breast cancer cells through HK2/caspase-3/GSDME signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. d-nb.info [d-nb.info]
- 17. researchgate.net [researchgate.net]
Fenbendazole's Impact on Tumor Cell Glucose Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenbendazole (FZ), a broad-spectrum benzimidazole anthelmintic, has garnered significant attention for its potential anticancer properties. Emerging evidence suggests that a key mechanism of its antitumor activity is the disruption of tumor cell energy metabolism, specifically targeting glycolysis. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound affects tumor cell glucose metabolism, supported by quantitative data from key studies. It details the experimental protocols for assessing these effects and visualizes the implicated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in oncology and drug development.
Introduction: The Warburg Effect and this compound's Therapeutic Potential
Cancer cells exhibit a distinct metabolic phenotype known as the Warburg effect, characterized by a high rate of glycolysis and lactate fermentation, even in the presence of ample oxygen (aerobic glycolysis). This metabolic reprogramming provides cancer cells with the necessary building blocks for rapid proliferation and contributes to an acidic tumor microenvironment that promotes invasion and metastasis. Consequently, targeting the unique metabolic dependencies of cancer cells has become a promising strategy in oncology.
This compound, a drug with a well-established safety profile in veterinary medicine, has been identified as a potential anticancer agent. Its mechanisms of action are multifaceted, including microtubule disruption and induction of apoptosis.[1] Notably, this compound has been shown to interfere with the metabolic machinery of cancer cells, leading to energy stress and cell death.[2][3][4] This guide focuses specifically on the effects of this compound on tumor cell glucose metabolism.
Molecular Mechanisms of this compound's Action on Glucose Metabolism
This compound disrupts tumor cell glucose metabolism through a multi-pronged approach, primarily by inhibiting glucose uptake and key glycolytic enzymes. This activity appears to be mediated, at least in part, through the activation of the p53 tumor suppressor protein.
Inhibition of Glucose Uptake and Downregulation of GLUT Transporters
This compound has been demonstrated to significantly reduce the uptake of glucose in cancer cells.[3][5] This is achieved through the downregulation of glucose transporter (GLUT) proteins, which are responsible for facilitating the transport of glucose across the cell membrane. Specifically, studies have shown a reduction in the expression of GLUT4 in non-small cell lung cancer (NSCLC) cells upon treatment with this compound.[3]
Inhibition of Hexokinase II (HKII)
Hexokinase II (HKII) is the first rate-limiting enzyme in the glycolytic pathway, catalyzing the phosphorylation of glucose to glucose-6-phosphate. This step is crucial for trapping glucose within the cell and committing it to glycolysis. This compound has been shown to inhibit the enzymatic activity of HKII and also to downregulate its expression in cancer cells.[3][6]
Reduction in Lactate Production
A hallmark of the Warburg effect is the increased production and secretion of lactate. By inhibiting glycolysis at upstream steps, this compound treatment leads to a subsequent reduction in lactate levels in the tumor microenvironment.[3]
The Role of p53 Activation
The tumor suppressor protein p53 plays a critical role in regulating cellular metabolism. Activation of p53 can lead to the downregulation of glycolysis. Evidence suggests that this compound's effects on glucose metabolism are linked to its ability to activate p53.[1][3] Activated p53 can transcriptionally regulate genes involved in metabolism, including those that inhibit glycolysis.
Potential Involvement of the HIF-1α Pathway
Hypoxia-inducible factor 1-alpha (HIF-1α) is a key transcription factor that is often stabilized in the hypoxic tumor microenvironment and plays a crucial role in upregulating glycolytic enzymes and GLUT transporters. While direct experimental evidence for this compound's effect on HIF-1α is currently limited, other benzimidazole compounds, such as albendazole and mebendazole, have been shown to inhibit HIF-1α activity. This suggests a potential, yet unconfirmed, mechanism by which this compound might also regulate tumor cell glycolysis.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative effects of this compound on various parameters of glucose metabolism in non-small cell lung cancer (NSCLC) cell lines, as reported in the literature. The data presented is primarily derived from Dogra et al., 2018, and in some cases, values have been estimated from graphical representations.
| Table 1: Effect of this compound on Glucose Uptake | |
| Cell Line | H460 and A549 (NSCLC) |
| This compound Concentration | 1 µM |
| Treatment Duration | 4 hours |
| Effect | Significant inhibition of 2-NBDG (fluorescent glucose analog) uptake. |
| Reference | Dogra et al., 2018[3] |
| Table 2: Effect of this compound on Hexokinase II (HKII) Activity and Expression | |
| Cell Line | H460 and A549 (NSCLC) |
| This compound Concentration | 1 µM |
| Treatment Duration | 24 hours |
| Effect on Activity | Reduced HKII enzymatic activity. |
| Effect on Expression | Reduced expression of HKII protein. |
| Reference | Dogra et al., 2018[3] |
| Table 3: Effect of this compound on Lactate Production | |
| Cell Line | H460 (NSCLC) |
| This compound Concentration | 1 µM |
| Treatment Duration | 24 and 48 hours |
| Effect | Reduction in lactate levels in the culture supernatant. |
| Reference | Dogra et al., 2018[3] |
| Table 4: Effect of this compound on GLUT4 Expression | |
| Cell Line | H460 (NSCLC) |
| This compound Concentration | 1 µM |
| Treatment Duration | 24 hours |
| Effect | Reduced expression of GLUT4 protein. |
| Reference | Dogra et al., 2018[3] |
Visualizing the Molecular Pathways and Experimental Workflows
To better understand the complex interactions and experimental procedures discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: p53-mediated pathway of this compound's effect on glucose metabolism.
References
- 1. [PDF] this compound acts as a moderate microtubule destabilizing agent and causes cancer cell death by modulating multiple cellular pathways | Semantic Scholar [semanticscholar.org]
- 2. genspark.ai [genspark.ai]
- 3. tcichemicals.com [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound acts as a moderate microtubule destabilizing agent and causes cancer cell death by modulating multiple cellular pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Promise of a Repurposed Antiparasitic: A Technical Guide to the Preclinical Anticancer Evidence for Fenbendazole
For Immediate Release
[City, State] – [Date] – A growing body of preclinical research suggests that fenbendazole, a widely used veterinary antiparasitic drug, may hold significant potential as a repurposed therapeutic agent in the fight against cancer. This technical guide provides an in-depth overview of the existing preclinical evidence, detailing the molecular mechanisms, summarizing quantitative data from in vitro and in vivo studies, and outlining the experimental protocols used to evaluate its anticancer effects. This document is intended for researchers, scientists, and drug development professionals in the oncology field.
Executive Summary
This compound, a benzimidazole carbamate, has demonstrated promising anticancer activity across a variety of preclinical models. Its primary mechanisms of action appear to be multifactorial, centering on the disruption of microtubule dynamics, activation of the p53 tumor suppressor pathway, and interference with cancer cell metabolism. These actions collectively lead to cell cycle arrest, induction of apoptosis, and inhibition of tumor growth. This guide consolidates the current understanding of these processes, presents the quantitative evidence in a structured format, and provides detailed methodologies to facilitate further research and validation.
Mechanisms of Anticancer Action
This compound's anticancer effects are attributed to several key molecular interactions:
-
Microtubule Disruption: Similar to established chemotherapeutic agents like vinca alkaloids and taxanes, this compound interferes with microtubule polymerization by binding to β-tubulin.[1][2][3][4] This disruption of the microtubule network leads to mitotic arrest in the G2/M phase of the cell cycle and ultimately induces apoptosis.[1][5]
-
p53 Pathway Activation: this compound has been shown to stabilize the p53 tumor suppressor protein.[3] It can induce the mitochondrial translocation of p53 and activate the p53-p21 pathway, which plays a crucial role in cell cycle arrest and apoptosis.[5][6] Studies indicate that this compound can downregulate Mdm2 and MdmX, two negative regulators of p53.[7][8]
-
Inhibition of Glucose Metabolism: Cancer cells exhibit a high rate of glycolysis (the Warburg effect). This compound appears to counteract this by inhibiting glucose uptake. It has been shown to down-regulate the expression of glucose transporters (GLUT) and key glycolytic enzymes like hexokinase II (HKII).[1][6] This metabolic disruption can lead to cancer cell starvation and death.
-
Induction of Oxidative Stress and Apoptosis: this compound can induce oxidative stress within cancer cells and activate the MEK3/6-p38MAPK pathway, which contributes to the inhibition of cancer cell proliferation and enhancement of apoptosis.[6] Apoptosis is further triggered through mitochondrial injury and the caspase-3-PARP pathway.[5][6]
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative data from various in vitro and in vivo preclinical studies on this compound.
In Vitro Efficacy: IC50 Values
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 0.59 | [9] |
| C-33 A | Cervical Cancer | 0.84 | [9] |
| MDA-MB-231 | Breast Cancer | 1.80 | [9] |
| ZR-75-1 | Breast Cancer | 1.88 | [9] |
| HCT 116 | Colon Cancer | 3.19 | [9] |
| A549 | Non-small cell lung cancer | ~1 | [1] |
| H460 | Non-small cell lung cancer | ~1 | [1] |
| SNU-C5 (5-FU-sensitive) | Colorectal Cancer | Not specified | [5] |
| SNU-C5/5-FUR (5-FU-resistant) | Colorectal Cancer | Not specified | [5] |
In Vivo Efficacy: Tumor Growth Inhibition
| Cancer Model | Animal Model | This compound Dose | Treatment Duration | Tumor Growth Inhibition | Reference |
| A549 Xenograft | nu/nu mice | 1 mg/mouse (orally, every 2 days) | 12 days | Marked reduction in tumor size and weight | [1] |
| EMT6 Tumors | BALB/c mice | Three daily i.p. injections (dose not specified) | 3 days | Did not alter tumor growth | [4] |
| Human Lymphoma Xenograft (P493-6) | SCID mice | Diet with vitamins and this compound | Not specified | Significant inhibition of tumor growth | [10] |
| A549 Xenograft | BALB/c nude mice | 40 mg/kg (oral) + 100 mg/kg DADA | 60 days | 50% complete tumor regression | [11] |
| EL-4 Mouse Lymphoma | C57BL/6 mice | 25 mg/kg | Not specified | No anticancer effects observed | [12] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its preclinical evaluation.
Caption: this compound's multifaceted anticancer mechanisms.
Caption: A typical workflow for preclinical evaluation.
Detailed Experimental Protocols
This section provides standardized protocols for the key experiments cited in preclinical studies of this compound.
Cell Viability Assessment (MTS Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate the IC50 value.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
96-well plates
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTS reagent
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include vehicle control (medium with solvent) and untreated control wells.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Following incubation, add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C to allow for the conversion of MTS to formazan.
-
Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.
Cell Cycle Analysis (Flow Cytometry)
Objective: To analyze the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell lines
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Culture cells to approximately 70-80% confluency and treat with this compound at a predetermined concentration (e.g., IC50) for a specified time.
-
Harvest the cells by trypsinization, collect both adherent and floating cells, and wash with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Detection (Western Blot)
Objective: To detect the expression of key apoptosis-related proteins following this compound treatment.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-p53, anti-p21)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound as described for the cell cycle analysis.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH).
In Vivo Tumor Xenograft Study
Objective: To evaluate the in vivo antitumor efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for xenograft implantation
-
This compound formulation for oral administration
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Protocol:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into control and treatment groups.
-
Administer this compound to the treatment group at a specified dose and schedule (e.g., daily or every other day by oral gavage). The control group receives the vehicle.
-
Measure tumor volume with calipers at regular intervals (e.g., twice a week).
-
Monitor the body weight and overall health of the mice as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, western blot).
-
Plot tumor growth curves and compare the final tumor weights between the control and treatment groups to assess efficacy.
Conclusion and Future Directions
The preclinical evidence presented in this guide strongly suggests that this compound possesses notable anticancer properties through multiple mechanisms of action. The quantitative data from in vitro and in vivo studies, while sometimes variable, are compelling and warrant further investigation. The detailed experimental protocols provided herein offer a framework for the continued and standardized evaluation of this promising repurposed drug.
Future research should focus on optimizing dosing strategies, exploring synergistic combinations with existing cancer therapies, and elucidating the full spectrum of its molecular targets. Rigorous, well-designed clinical trials are the critical next step to translate these preclinical findings into potential therapeutic benefits for cancer patients.
Disclaimer: This document is for informational purposes only and does not constitute medical advice. The use of this compound for cancer treatment in humans has not been approved by the FDA or other regulatory agencies.
References
- 1. This compound acts as a moderate microtubule destabilizing agent and causes cancer cell death by modulating multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound.org [this compound.org]
- 3. This compound for Cancer Patients | Exploring Complementary Options| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]
- 4. This compound as a Potential Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-cancer effects of this compound on 5-fluorouracil-resistant colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral this compound for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 7. Benzimidazoles Downregulate Mdm2 and MdmX and Activate p53 in MdmX Overexpressing Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Unexpected Antitumorigenic Effect of this compound when Combined with Supplementary Vitamins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic anti-tumor effect of this compound and diisopropylamine dichloroacetate in immunodeficient BALB/c nude mice transplanted with A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Exhibits Differential Anticancer Effects In Vitro and In Vivo in Models of Mouse Lymphoma [mdpi.com]
Fenbendazole's Impact on p53 Protein Stability in Tumor Cells: A Technical Guide
Introduction
The tumor suppressor protein p53 is a cornerstone of the cellular defense against malignant transformation. Acting as a transcription factor, p53 integrates various stress signals to orchestrate a response that can range from cell cycle arrest and DNA repair to senescence and apoptosis.[1][2][3] Consequently, the p53 pathway is inactivated in the majority of human cancers, either through direct mutation of the TP53 gene or by functional inhibition of the wild-type p53 protein.[1][4][5] A primary negative regulator of p53 is the E3 ubiquitin ligase Murine Double Minute 2 (MDM2) and its homolog MDM4 (MdmX).[1][5][6] MDM2 targets p53 for ubiquitination and subsequent degradation by the 26S proteasome, thereby maintaining low cellular levels of p53 in unstressed cells.[1][3][7] Disrupting the p53-MDM2 interaction to stabilize and reactivate p53 is a well-established therapeutic strategy in oncology.[1][8]
Fenbendazole (FBZ), a broad-spectrum benzimidazole anthelmintic, has garnered significant interest for its potential as a repurposed anti-cancer agent.[9][10][11] Preclinical studies have revealed its ability to induce cancer cell death through multiple mechanisms, including microtubule disruption and interference with glucose metabolism.[9][10][12] A critical component of its anti-neoplastic activity is its ability to stabilize the p53 protein, thereby augmenting its tumor-suppressive functions.[9][12] This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound enhances p53 stability in tumor cells, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanisms of this compound-Induced p53 Stabilization
This compound employs a multi-pronged approach to increase the stability and activity of the p53 protein. The primary mechanisms identified are the impairment of the ubiquitin-proteasome system and the downregulation of p53's key negative regulators, MDM2 and MdmX.
Inhibition of Proteasomal Activity
Early research identified this compound as an inhibitor of proteasomal function.[13] The proteasome is a multi-protein complex responsible for degrading ubiquitinated proteins, including p53. By inhibiting proteasomal activity, this compound leads to the accumulation of proteins that are normally targeted for degradation.[13][14] This includes p53, as well as other apoptosis-regulatory proteins like cyclins.[13] This mechanism provides a foundational explanation for the observed increase in p53 protein levels in this compound-treated cancer cells. An accumulation of the ubiquitylated form of p53 has been observed following treatment, consistent with a blockage in its final degradation step.[9]
Downregulation of MDM2 and MdmX
More specific to the p53 pathway, this compound has been shown to decrease the protein levels of the negative regulators MDM2 and MdmX in melanoma and breast cancer cells.[4][5][6] By reducing the available pool of these E3 ligases, this compound effectively shields p53 from being targeted for ubiquitination and proteasomal degradation. This action promotes both the stability and the transcriptional activity of wild-type p53.[4][5] The combined effect of general proteasome impairment and specific downregulation of MDM2/MdmX creates a robust environment for p53 accumulation and activation.
References
- 1. Targeting the MDM2-p53 Interaction for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Allosteric Mechanism of Dual p53/MDM2 and p53/MDM4 Inhibition by a Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural products targeting the p53-MDM2 pathway and mutant p53: Recent advances and implications in cancer medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Benzimidazoles Downregulate Mdm2 and MdmX and Activate p53 in MdmX Overexpressing Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzimidazoles Downregulate Mdm2 and MdmX and Activate p53 in MdmX Overexpressing Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of p53 DNA Binding Function by the MDM2 Protein Acidic Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rvaprostatecancersupport.org [rvaprostatecancersupport.org]
- 9. This compound acts as a moderate microtubule destabilizing agent and causes cancer cell death by modulating multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound.org [this compound.org]
- 11. scitechnol.com [scitechnol.com]
- 12. This compound for Cancer Patients | Exploring Complementary Options| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]
- 13. Impairment of the ubiquitin-proteasome pathway by methyl N-(6-phenylsulfanyl-1H-benzimidazol-2-yl)carbamate leads to a potent cytotoxic effect in tumor cells: a novel antiproliferative agent with a potential therapeutic implication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Advent and Establishment of Fenbendazole as a Cornerstone in Veterinary Anthelmintic Therapy: An In-depth Technical Guide
Fenbendazole, a methylcarbamate benzimidazole, has been a mainstay in veterinary medicine for the control of a wide spectrum of internal parasites for over five decades. Its discovery in the 1970s marked a significant advancement in the field of animal health, offering a broad-spectrum, highly effective, and safe treatment for gastrointestinal and pulmonary nematodes, as well as certain cestodes and trematodes, in a variety of animal species. This technical guide provides a comprehensive overview of the historical development, mechanism of action, pharmacokinetics, efficacy, and safety of this compound, with a focus on the foundational research that established its use in veterinary practice.
Discovery and Development Timeline
This compound was developed and patented in the early 1970s by the German pharmaceutical company Hoechst AG (now part of Sanofi)[1][2]. Its introduction in the mid-1970s provided veterinarians with a potent new tool against parasitic infections. The 1980s saw the widespread adoption of this compound as a cornerstone of parasite control programs in livestock and companion animals[2]. While some sources mention Janssen Pharmaceutica in relation to its development, the primary credit for its discovery and initial patenting lies with Hoechst AG[3][4][5]. Over the years, various formulations have been developed to facilitate administration in different animal species, including oral suspensions, pastes, powders, granules, and medicated feed blocks[4][6][7].
Mechanism of Action: Disruption of Microtubular Function
The anthelmintic activity of this compound is primarily attributed to its high-affinity binding to β-tubulin, a structural protein that polymerizes to form microtubules[8][9]. This interaction inhibits the polymerization of tubulin dimers, leading to the disruption of microtubule-dependent cellular processes in the parasite.
Key consequences of this microtubule disruption include:
-
Inhibition of Glucose Uptake: Microtubules are essential for the intracellular transport of nutrients. By disrupting this transport system, this compound effectively starves the parasite[8].
-
Impaired Cell Division: Microtubules form the mitotic spindle, which is crucial for chromosome segregation during cell division. This compound's interference with this process leads to mitotic arrest[10].
-
Inhibition of Waste Excretion and Enzyme Secretion: The transport of waste products out of the cell and the secretion of essential enzymes are also microtubule-dependent processes that are hindered by this compound.
This targeted action on parasite tubulin provides a high degree of selectivity, as this compound has a much lower affinity for mammalian tubulin, contributing to its excellent safety profile[9].
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
The pharmacokinetic profile of this compound varies significantly across different animal species. Generally, it is poorly soluble in water, which affects its absorption from the gastrointestinal tract[4][8].
-
Absorption: Oral bioavailability is relatively low and can be influenced by diet[11][12]. In ruminants, the rumen acts as a reservoir, leading to a more sustained absorption and prolonged plasma concentrations compared to monogastric animals[8][12].
-
Metabolism: Following absorption, this compound is primarily metabolized in the liver to its sulfoxide derivative, oxfendazole (which is also an active anthelmintic), and further to the inactive sulfone metabolite[8][11][13]. This metabolic profile is consistent across a range of species including cattle, sheep, goats, chickens, and pigs[13].
-
Excretion: The parent drug and its metabolites are predominantly excreted in the feces, with a smaller proportion eliminated in the urine[14].
| Species | Dosage (mg/kg) | Cmax (µg/mL) | Tmax (hours) | Bioavailability (%) | Key Metabolite | Reference |
| Pigs | 5 (oral) | 0.07 | 3.75 | 27.1 | Oxfendazole | [11] |
| Dogs | 100 (oral) | 0.495 | - | - | Oxfendazole (0.218 µg/mL) | [15] |
| Cattle | 7.5 (intraruminal) | - | - | Diet-dependent | Oxfendazole | [12] |
Table 1: Comparative Pharmacokinetic Parameters of this compound in Different Animal Species.
Efficacy Against Key Veterinary Parasites
This compound exhibits a broad spectrum of activity against a wide range of nematodes and, at higher doses or with repeated administration, against certain cestodes.
| Host Species | Parasite Species | Dosage (mg/kg) | Efficacy (%) | Reference |
| Cattle | Haemonchus placei (adult & immature) | 5 | >80 | [16] |
| Ostertagia ostertagi (adult & immature) | 5 | >80 | [16] | |
| Cooperia spp. (adult & immature) | 5 | >80 | [16] | |
| Bunostomum phlebotomum (adult) | 5 | >80 | [16] | |
| Oesophagostomum radiatum (adult & immature) | 5 | >80 | [16] | |
| Dictyocaulus viviparus (immature) | - | 100 | [17] | |
| Moniezia expansa | 10 | 66.7 (8/12 cured) | [18] | |
| Sheep | Moniezia expansa | 10 | 90 (27/30 cured) | [18] |
| Dogs | Ancylostoma caninum | 50 | Significant reduction in EPG | [19] |
| Giardia spp. | 50 (daily for 3 days) | 90 (9/10 cured) |
Table 2: Efficacy of this compound Against Common Parasites in Various Host Species.
Experimental Protocols for Efficacy Evaluation
The efficacy of this compound has been established through numerous controlled studies. A common experimental design for evaluating anthelmintic efficacy is the Fecal Egg Count Reduction Test (FECRT).
A detailed protocol for an experimental infection study, such as that for Giardia in dogs, would involve the following steps:
-
Animal Selection and Infection: Source parasite-free animals and experimentally infect them with a known number of infective stages (e.g., Giardia cysts).
-
Confirmation of Infection: Monitor fecal samples to confirm the establishment of a patent infection.
-
Group Allocation: Randomly assign infected animals to a treatment group and an untreated control group.
-
Treatment Administration: Administer this compound to the treatment group at the specified dosage and duration. The control group receives a placebo.
-
Post-Treatment Monitoring: Collect fecal samples from all animals at predetermined intervals post-treatment and examine for the presence of parasite eggs or cysts.
-
Necropsy (in some studies): At the end of the study, animals may be euthanized for necropsy to recover and count adult worms in the gastrointestinal tract to determine the reduction in worm burden.
-
Data Analysis: Compare the parasite counts (fecal or adult worm) between the treated and control groups to calculate the percentage efficacy.
Safety and Toxicology
This compound is widely regarded as a very safe drug in target animal species.
-
Acute Toxicity: The acute oral lethal dose (LD50) in laboratory animals is greater than 10 g/kg, indicating a very low order of acute toxicity[8][20].
-
Subchronic and Chronic Toxicity: Studies in rats have shown that very high doses (500 and 3000 mg/kg/day for 14 days) can lead to effects on the kidneys and liver[9]. However, long-term toxicity trials in cattle at dosages up to 2 g/kg revealed no adverse effects[21].
-
Reproductive Safety: this compound has been shown to be safe for use in pregnant animals, with studies in cattle, dogs, pigs, and sheep showing no teratogenic or adverse effects on fertility[21][22].
| Study Type | Species | Dosage | Observations | Reference |
| Acute Oral Toxicity | Rat, Mouse | >10,000 mg/kg | LD50 > 10,000 mg/kg | [20] |
| Subchronic Toxicity | Rat | 50, 500, 3000 mg/kg/day for 14 days | Renal and hepatic effects at higher doses | [9] |
| Long-term Toxicity | Cattle | Up to 2,000 mg/kg | No adverse effects | [21] |
| Teratogenicity/Fertility | Cattle | - | No adverse effects | [21] |
Table 3: Summary of Toxicological Studies of this compound.
Emergence of Resistance
As with any anthelmintic, the extensive use of this compound has led to the development of resistance in some parasite populations, particularly in nematodes of small ruminants and horses[23][24]. Resistance is associated with specific mutations in the β-tubulin gene that reduce the binding affinity of benzimidazoles[10]. The first reports of resistance to benzimidazoles began to emerge in the years following their widespread adoption, highlighting the importance of responsible use and resistance management strategies.
Conclusion
Since its introduction in the 1970s, this compound has played a pivotal role in the control of parasitic diseases in veterinary medicine. Its broad spectrum of activity, high efficacy against key parasites, and excellent safety profile have made it an indispensable tool for veterinarians worldwide. While the emergence of anthelmintic resistance presents an ongoing challenge, this compound remains a valuable and widely used anthelmintic. The foundational research conducted in the early years of its development laid the groundwork for its long-standing success and continues to inform its use in clinical practice today.
References
- 1. bodyofharmony.com [bodyofharmony.com]
- 2. fenbendazolehelp.org [fenbendazolehelp.org]
- 3. fenbendazoleaustralia.com.au [fenbendazoleaustralia.com.au]
- 4. CA2176223C - this compound formulations - Google Patents [patents.google.com]
- 5. This compound as an Anticancer Agent? A Case Series of Self-Administration in Three Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation and Evaluation of this compound Extended-Release Extrudes Processed by Hot-Melt Extrusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KR101109036B1 - this compound oral tablet complex composition - Google Patents [patents.google.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Subchronic toxicity studies of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Update on the Biologic Effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of this compound following intravenous and oral administration to pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of diet and species on the pharmacokinetics of this compound in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The oxidative metabolism of this compound: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 15. Development and analytical characterization of a new antiparasitic this compound compound tablet and pharmacokinetic investigations after its oral administration to dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The efficacy of this compound at a dosage rate of 5 mg/kg against nematode infestations in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. books.moswrat.com [books.moswrat.com]
- 18. Anthelmintic efficacy of this compound against cestodes in sheep and cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comparative efficacy of ivermectin and this compound against ancylostomiasis in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. merck.com [merck.com]
- 21. Safety of this compound use in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. studenttheses.uu.nl [studenttheses.uu.nl]
Unraveling the Immunomodulatory Landscape of Fenbendazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenbendazole (FBZ), a broad-spectrum benzimidazole anthelmintic agent, has long been a staple in veterinary medicine for its efficacy against a range of gastrointestinal parasites.[1] Its primary mechanism of action involves the disruption of microtubule polymerization in parasitic cells by binding to β-tubulin.[2][3] This interference with microtubule dynamics leads to impaired cellular transport, energy metabolism, and ultimately, cell death in the parasite.[2] While its antiparasitic properties are well-established, a growing body of preclinical evidence suggests that this compound may also exert significant immunomodulatory effects, positioning it as a compound of interest for further investigation in immunology and oncology.[4][5]
This technical guide provides an in-depth exploration of the immunomodulatory effects of this compound, presenting quantitative data from key studies, detailed experimental protocols for reproducing and expanding upon this research, and visualizations of the implicated signaling pathways and experimental workflows.
Core Immunomodulatory Effects of this compound
This compound's influence on the immune system is multifaceted, impacting various immune cell populations and their functions. The effects can vary depending on the experimental model, the dosage and duration of treatment, and the specific immune parameters being assessed.
Impact on Immune Cell Populations
This compound has been shown to alter the composition and viability of several key immune cell populations in both in vitro and in vivo models.
Table 1: Effects of this compound on Immune Cell Populations
| Animal Model/Cell Line | This compound Treatment | Observed Effect on Immune Cells | Reference |
| BALB/c Mice | Medicated diet (150 ppm) for 5 weeks (continuous) or 9 weeks (on-off) | No significant changes in major T and B cell markers in the spleen or T cell markers in the thymus. No significant differences in complete blood count. | [6][7][8] |
| SCID Mice | This compound with supplementary vitamins | Significantly lower total white blood cell and neutrophil counts compared to the control group. A trend towards increased lymphocyte count in the this compound-only group. | [1][4][9] |
| Squirrel Monkeys (Giardia infected) | Medicated chow | Significant decrease in total leukocytes, neutrophils, monocytes, and eosinophils. Significant increase in circulating B cells and NK cells. | [4] |
| Mouse Bone Marrow Cells (LPS-activated) | In vitro application | Induced apoptosis of activated cells, with a greater effect on granulocytes than on B cells. | [4] |
| HL-60 (Human Promyelocytic Leukemia) Cells | 0.5 µM in vitro | Induced differentiation towards granulocytes. | [10] |
Modulation of Cytokine Production
This compound has demonstrated the ability to modulate the production of key cytokines, suggesting an influence on the nature and intensity of immune responses.
Table 2: Effects of this compound on Cytokine Production
| Experimental Model | This compound Treatment | Observed Effect on Cytokines | Reference |
| BALB/c Mice (Asthma Model) | Medicated food during in utero and post-weaning period | Attenuated Th2 cytokine responses (e.g., IL-4, IL-5, IL-13). | [4] |
| Squirrel Monkeys (Giardia infected) | Medicated chow | Significant decrease in circulating plasma cytokines including IFN-γ, TNF-α, IL-1β, IL-4, IL-6, IL-10, IL-12p40, and IL-13. | [11] |
| Mediastinal Lymph Node Cells (from allergic mice) | In vitro treatment | Attenuated production of IL-5 and IL-13. | [4] |
Experimental Protocols
To facilitate further research into the immunomodulatory properties of this compound, this section provides detailed methodologies for key experiments cited in the literature.
Murine In Vivo Study of Immunomodulation
This protocol outlines a general procedure for assessing the systemic immunomodulatory effects of this compound in a murine model.
-
Animal Model: BALB/c mice, 6-8 weeks old.
-
This compound Administration:
-
Sample Collection:
-
At designated time points, collect peripheral blood via retro-orbital or submandibular bleeding for complete blood count (CBC) and flow cytometry.
-
At the end of the study, euthanize mice and harvest spleens and thymuses for single-cell suspension preparation.
-
-
Immunophenotyping by Flow Cytometry:
-
Prepare single-cell suspensions from spleen and thymus.
-
Stain cells with fluorescently conjugated antibodies against immune cell surface markers (e.g., CD3, CD4, CD8 for T cells; B220, IgM for B cells; NK1.1 for NK cells; Gr-1 for granulocytes; F4/80 for macrophages).
-
Acquire data on a flow cytometer.
-
Analyze data to quantify the percentages and absolute numbers of different immune cell populations.
-
-
Lymphocyte Proliferation Assay:
-
Isolate splenocytes and culture them in 96-well plates at a density of 2 x 10^5 cells/well.
-
Stimulate cells with mitogens such as Concanavalin A (ConA; 5 µg/mL) for T cell proliferation or Lipopolysaccharide (LPS; 10 µg/mL) for B cell proliferation for 48-72 hours.[6]
-
Assess proliferation using a colorimetric assay (e.g., MTT) or by incorporating a labeled nucleotide (e.g., BrdU).
-
-
Cytokine Analysis:
-
Collect serum from blood samples.
-
Measure cytokine levels (e.g., IFN-γ, TNF-α, IL-2, IL-4, IL-5, IL-10) using a multiplex immunoassay (e.g., Luminex) or ELISA.
-
In Vitro Macrophage Polarization Assay
This protocol details the procedure for assessing the effect of this compound on macrophage polarization.
-
Cell Source: Murine bone marrow-derived macrophages (BMDMs) or a human monocyte cell line like THP-1.
-
Macrophage Differentiation (for BMDMs):
-
Isolate bone marrow cells from the femurs and tibias of mice.
-
Culture cells in DMEM supplemented with 10% FBS, penicillin/streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate into M0 macrophages.
-
-
Macrophage Polarization:
-
Plate M0 macrophages in 24-well plates.
-
M1 Polarization: Treat cells with LPS (100 ng/mL) and IFN-γ (20 ng/mL) in the presence or absence of various concentrations of this compound for 24 hours.[12][13]
-
M2 Polarization: Treat cells with IL-4 (20 ng/mL) and IL-10 (20 ng/mL) in the presence or absence of various concentrations of this compound for 24 hours.[12][13]
-
-
Analysis of Polarization Markers:
-
Flow Cytometry: Stain cells for M1 markers (e.g., CD80, CD86, iNOS) and M2 markers (e.g., CD206, Arginase-1, CD163).[14][15]
-
Quantitative PCR (qPCR): Analyze the gene expression of M1-associated genes (e.g., Nos2, Tnf, Il1b) and M2-associated genes (e.g., Arg1, Mrc1, Il10).
-
ELISA: Measure the secretion of M1 cytokines (e.g., TNF-α, IL-1β, IL-12) and M2 cytokines (e.g., IL-10) in the culture supernatants.
-
Nitroblue Tetrazolium (NBT) Reduction Assay for Granulocytic Differentiation
This protocol is for assessing the differentiation of HL-60 cells into granulocytes.
-
Cell Line: HL-60 human promyelocytic leukemia cells.
-
Cell Culture and Treatment:
-
Culture HL-60 cells in RPMI-1640 medium supplemented with 10% FBS and penicillin/streptomycin.
-
Seed cells at a density of 2 x 10^5 cells/mL and treat with various concentrations of this compound (e.g., 0.1 µM, 0.2 µM, 0.5 µM) for desired time points (e.g., 24, 48, 72 hours).[10]
-
-
NBT Reduction Assay:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in 200 µL of RPMI-1640 containing 1 mg/mL NBT and 200 ng/mL Phorbol 12-myristate 13-acetate (PMA).[16]
-
Incubate at 37°C in a humidified atmosphere of 5% CO2 for 30 minutes.
-
Stop the reaction by adding 1 mL of 0.5 N HCl.
-
Centrifuge the cells and discard the supernatant.
-
Dissolve the intracellular formazan crystals in 200 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader. An increase in absorbance indicates an increase in NBT reduction and thus, granulocytic differentiation.[16]
-
Signaling Pathways Implicated in this compound's Immunomodulatory Effects
The primary molecular mechanism of this compound is the disruption of microtubule polymerization. This action can have downstream consequences on various cellular signaling pathways that are crucial for immune cell function.
Microtubule Disruption and p53 Activation
This compound's interference with microtubule dynamics can lead to mitotic arrest and cellular stress, which in turn can activate the tumor suppressor protein p53.[2][3][17] Activated p53 can then transcriptionally regulate a host of target genes involved in cell cycle arrest, apoptosis, and DNA repair. In the context of immunology, p53 activation in lymphocytes can influence their proliferation and survival.
References
- 1. Unexpected Antitumorigenic Effect of this compound when Combined with Supplementary Vitamins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound acts as a moderate microtubule destabilizing agent and causes cancer cell death by modulating multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound acts as a moderate microtubule destabilizing agent and causes cancer cell death by modulating multiple cellular pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Update on the Biologic Effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Exhibits Differential Anticancer Effects In Vitro and In Vivo in Models of Mouse Lymphoma [mdpi.com]
- 6. Effects of this compound on Routine Immune Response Parameters of BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of this compound on routine immune response parameters of BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Proliferation inhibition, cell cycle arrest and apoptosis induced in HL-60 cells by a natural diterpene ester from Daphne mucronata - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Comprehensive High-Efficiency Protocol for Isolation, Culture, Polarization, and Glycolytic Characterization of Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Mebendazole-induced M1 polarisation of THP-1 macrophages may involve DYRK1B inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel Markers to Delineate Murine M1 and M2 Macrophages | PLOS One [journals.plos.org]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. Benzimidazoles Downregulate Mdm2 and MdmX and Activate p53 in MdmX Overexpressing Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Fenbendazole Dosage Calculation for Murine Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenbendazole, a benzimidazole anthelmintic agent, has garnered significant interest for its potential repurposed use as an anti-cancer therapeutic. Its mechanism of action involves the disruption of microtubule polymerization, induction of cell cycle arrest, and modulation of key metabolic pathways in cancer cells. This document provides detailed application notes and protocols for the dosage calculation and administration of this compound in murine xenograft models, a critical step in the preclinical evaluation of its anti-neoplastic efficacy.
Quantitative Data Summary
The following tables summarize the reported dosages of this compound and its observed effects in murine cancer models.
Table 1: this compound Dosage and Administration Routes in Murine Models
| Administration Route | Dosage Range | Vehicle/Formulation | Frequency | Reference |
| Medicated Diet | 150 ppm | Standard rodent chow | Ad libitum | [1][2] |
| Oral Gavage | 1 mg/mouse | Suspension in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose) | Daily or as per study design | [2] |
| Intraperitoneal (IP) Injection | 25-50 mg/kg | Solution in DMSO, diluted with PBS | 3 times per week or as per study design | [2] |
Table 2: Summary of In Vivo Anti-Cancer Effects of this compound
| Cancer Model | Mouse Strain | Dosage and Route | Key Findings | Reference |
| Human Lymphoma Xenograft | SCID Mice | Medicated diet with vitamin supplementation | Significant inhibition of tumor growth | [1] |
| Human Non-Small Cell Lung Carcinoma | Nude Mice | 1 mg/mouse (oral, every other day for 12 days) | Not specified in detail in the provided snippets | [1] |
| EL-4 Mouse Lymphoma | C57BL/6 Mice | 25 mg/kg (IP) | No significant anti-cancer effects observed in this immunocompetent model | [2] |
| Ovarian Cancer Xenograft | Not specified | 1 mg/mouse (IV, FZ-PLGA-NPs) | Significant reduction in tumor weight | [3] |
Experimental Protocols
Preparation of this compound for Administration
a) Medicated Diet (150 ppm)
For ease of administration and chronic dosing, this compound can be incorporated into standard rodent chow.
-
Materials: this compound powder, powdered rodent chow.
-
Procedure:
-
Calculate the required amount of this compound for the total volume of chow to achieve a final concentration of 150 mg of this compound per kg of chow (150 ppm).
-
Thoroughly mix the this compound powder with a small portion of the powdered chow.
-
Gradually add the remaining chow and continue mixing until a homogenous mixture is achieved.
-
Provide the medicated chow to the animals ad libitum.
-
b) Oral Gavage Suspension
Due to its poor water solubility, this compound should be administered as a suspension for oral gavage.
-
Materials: this compound powder, 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water.
-
Procedure:
-
Weigh the required amount of this compound for the desired dose (e.g., 1 mg/mouse).
-
Prepare a 0.5% CMC solution by dissolving 0.5 g of CMC in 100 mL of sterile water.
-
Suspend the this compound powder in the 0.5% CMC solution.
-
Vortex the suspension thoroughly before each administration to ensure uniformity.
-
Administer the suspension to the mice using an appropriate-sized gavage needle. The typical volume for oral gavage in mice is 100-200 µL.
-
c) Intraperitoneal (IP) Injection Solution
For systemic delivery, this compound can be administered via IP injection after dissolution in a suitable solvent.
-
Materials: this compound powder, Dimethyl sulfoxide (DMSO), sterile Phosphate Buffered Saline (PBS).
-
Procedure:
-
Dissolve the required amount of this compound in a minimal amount of DMSO to create a stock solution.
-
For a final dose of 25 mg/kg for a 20g mouse (0.5 mg), a stock solution of 25 mg/mL in DMSO can be prepared.
-
On the day of injection, dilute the stock solution with sterile PBS to the final desired concentration. For example, to inject 100 µL, dilute the stock solution accordingly. One study used a final injection volume of 140 µL, consisting of 120 µL PBS and 20 µL DMSO[2].
-
Administer the solution to the mice via IP injection.
-
Murine Xenograft Model Workflow
A generalized workflow for evaluating the efficacy of this compound in a murine xenograft model is as follows:
-
Cell Culture: Culture the desired cancer cell line under appropriate conditions.
-
Animal Acclimation: Acclimate the mice (e.g., BALB/c nude, SCID) to the facility for at least one week before the experiment.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-5 x 10^6 cells in 100-200 µL of sterile PBS or Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Begin treatment with this compound according to the chosen protocol (medicated diet, oral gavage, or IP injection). The control group should receive the vehicle alone.
-
Data Collection:
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.
-
Monitor the overall health and behavior of the mice.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise and weigh the tumors.
-
Collect tissues for further analysis (e.g., histology, immunohistochemistry, Western blotting) to assess treatment efficacy and mechanism of action.
-
Visualizations
Signaling Pathways of this compound's Anti-Cancer Activity
References
Application Note: Quantification of Fenbendazole and Its Metabolites Using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the quantitative analysis of Fenbendazole (FBZ) and its primary metabolites, Oxfendazole (OFZ, this compound sulfoxide) and this compound sulfone (FBZ-SO2), using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This compound is a broad-spectrum benzimidazole anthelmintic agent widely used in veterinary medicine.[1] Monitoring its metabolic fate is crucial for pharmacokinetic, pharmacodynamic, and residue analysis studies. The provided methodologies are compiled from established scientific literature and are suitable for the analysis of these compounds in various biological matrices.
Introduction
This compound is metabolized in the liver to its active sulfoxide derivative, Oxfendazole, and further to the inactive sulfone metabolite, this compound sulfone.[1][2] Another metabolic pathway involves hydroxylation to form hydroxythis compound.[2][3] Accurate and sensitive quantification of the parent drug and its metabolites is essential for evaluating its efficacy, safety, and for monitoring residue levels in animal-derived food products. HPLC is a robust and widely used technique for this purpose, offering excellent resolution, sensitivity, and reproducibility.[4][5][6]
Metabolic Pathway of this compound
This compound undergoes oxidation to form the biologically active metabolite Oxfendazole (this compound sulfoxide). This reaction is reversible. Oxfendazole can be further oxidized to the inactive this compound sulfone. Additionally, this compound can be hydroxylated.
Experimental Protocols
This section details a general experimental protocol for the HPLC analysis of this compound and its metabolites. Specific conditions from various studies are summarized in the subsequent tables.
I. Sample Preparation
The choice of sample preparation technique depends on the matrix (e.g., plasma, tissue, formulation). The goal is to extract the analytes of interest and remove interfering substances.
A. Solid Phase Extraction (SPE) for Biological Tissues (e.g., Fish Muscle) [7]
-
Homogenization: Homogenize a known weight of tissue with an organic solvent (e.g., ethyl acetate).
-
Extraction: Shake the homogenate mechanically and centrifuge to separate the organic layer.
-
Clean-up:
-
Add hexane to the extract and concentrate the mixture.
-
Load the concentrated extract onto a conditioned silica gel SPE column.
-
Wash the column with a non-polar solvent to remove interferences.
-
Elute the analytes with a polar solvent mixture (e.g., 3% acetic acid in methanol).
-
-
Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
B. Protein Precipitation for Plasma Samples [8]
-
Precipitation: To a known volume of plasma, add a precipitating agent like acetonitrile or perchloric acid.
-
Vortex and Centrifuge: Vortex the mixture to ensure complete protein precipitation and then centrifuge at high speed.
-
Extraction (optional): A liquid-liquid extraction with a solvent like ethyl acetate can be performed on the supernatant to further concentrate the analytes and remove polar interferences.
-
Evaporation and Reconstitution: Transfer the supernatant (or the organic layer from LLE) to a clean tube, evaporate to dryness, and reconstitute in the mobile phase.
C. For Pharmaceutical Formulations (Tablets) [9]
-
Weighing and Grinding: Weigh and finely powder a specific number of tablets.
-
Dissolution: Dissolve a quantity of the powder equivalent to a known amount of this compound in a suitable solvent (e.g., a buffer solution).
-
Filtration: Filter the solution through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved excipients.
-
Dilution: Dilute the filtered solution with the mobile phase to a concentration within the calibration range.
II. HPLC Instrumentation and Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis.
-
HPLC System: A liquid chromatograph with a pump capable of delivering a constant flow rate, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 or C8 reversed-phase column is typically used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile, methanol). The composition can be isocratic or a gradient.
-
Flow Rate: Typically in the range of 0.6 - 1.5 mL/min.
-
Detection Wavelength: Detection is usually performed in the range of 290-300 nm, where this compound and its metabolites exhibit significant absorbance.[4][7] A wavelength of 221 nm has also been reported.[9]
-
Injection Volume: Typically 20-50 µL.
III. Standard Preparation and Calibration
-
Stock Solutions: Prepare individual stock solutions of this compound, Oxfendazole, and this compound sulfone in a suitable solvent like methanol or dimethyl sulfoxide (DMSO).[7]
-
Working Standard Solutions: Prepare a mixed working standard solution by diluting the stock solutions with the mobile phase.
-
Calibration Curve: Prepare a series of calibration standards by serially diluting the working standard solution with the mobile phase to cover the expected concentration range of the samples. Inject the calibration standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration of each analyte.
Experimental Workflow
The general workflow for the analysis of this compound and its metabolites is depicted below.
Data Presentation: Quantitative Summary
The following tables summarize the chromatographic conditions and quantitative data from various published methods for the analysis of this compound and its metabolites.
Table 1: Chromatographic Conditions
| Parameter | Method 1[7] | Method 2[10] | Method 3[9] | Method 4[11] |
| Column | Lichrosorb RP8 | Zorbax C8 (250 x 4.6 mm, 5 µm) | C18 ODS (250 x 4.6 mm, 5 µm) | Nucleosil C8 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | 0.05 M Ammonium Phosphate (pH 5):Acetonitrile:Methanol (55:28:17, v/v/v) | 0.1 M KH2PO4:Methanol (60:40, v/v), pH 4.5 | Acetonitrile:Methanol (85:15, v/v) | Gradient: A: 0.05% H3PO4 in Water:ACN (75:25), B: ACN. pH 4.5 |
| Flow Rate | 0.6 mL/min | 1.2 mL/min | 0.8 mL/min | 1.5 mL/min |
| Detection Wavelength | 297 nm | 268 nm | 221 nm | 254 nm (FBZ), 288 nm (OFZ) |
| Injection Volume | 50 µL | 20 µL | 20 µL | 10 µL |
| Column Temperature | Not Specified | 30°C | 30°C | Not Specified |
Table 2: Quantitative Data
| Analyte | Method | Linearity Range | LOD | LOQ | Retention Time (min) |
| This compound | Method 1[7] | 0.0225 - 2.25 µg/mL | 3.0 µg/kg | Not Specified | ~15 |
| Method 7[10] | 60 - 180 µg/mL | 0.198 µg/mL | 0.661 µg/mL | 7.257 | |
| Method 10[11] | 0.03 - 0.3 mg/mL | Not Specified | Not Specified | Not Specified | |
| Oxfendazole (FBZ-SO) | Method 1[7] | 0.015 - 1.5 µg/mL | 3.5 µg/kg | Not Specified | ~4 |
| Method 10[11] | 0.03 - 0.3 mg/mL | Not Specified | Not Specified | Not Specified | |
| This compound Sulfone (FBZ-SO2) | Method 1[7] | 0.015 - 1.5 µg/mL | 2.0 µg/kg | Not Specified | ~5 |
Note: LOD (Limit of Detection) and LOQ (Limit of Quantification) values are highly dependent on the sample matrix and the specific instrumentation used. The values presented here are as reported in the cited literature.
Conclusion
The HPLC methods described in this application note provide a robust framework for the simultaneous quantification of this compound and its major metabolites. The provided protocols and data tables allow researchers to select and adapt a method best suited for their specific matrix and analytical requirements. Proper method validation in the target matrix is crucial before routine application to ensure accurate and reliable results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Oral this compound for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 3. CYP2J2 and CYP2C19 Are the Major Enzymes Responsible for Metabolism of Albendazole and this compound in Human Liver Microsomes and Recombinant P450 Assay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methodology for the analysis of this compound and its metabolites in plasma, urine, feces, and tissue homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of this compound and its metabolites in trout by a high-performance liquid chromatographic method† - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. jfda-online.com [jfda-online.com]
- 7. tandfonline.com [tandfonline.com]
- 8. UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, febantel, this compound and oxfendazole in dog plasma and its application to a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijrpc.com [ijrpc.com]
- 10. iajps.com [iajps.com]
- 11. ptfarm.pl [ptfarm.pl]
Application Notes and Protocols for In Vivo Administration of Fenbendazole via Oral Gavage in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Fenbendazole (FBZ) for in vivo research in mouse models, including its mechanism of action and pharmacokinetics. The accompanying protocols offer detailed, step-by-step guidance for the preparation and administration of FBZ via oral gavage, as well as a general workflow for conducting preclinical efficacy studies.
Application Notes
Introduction to this compound
This compound is a broad-spectrum benzimidazole anthelmintic agent widely used in veterinary medicine to treat parasitic infections.[1] In recent years, FBZ has garnered significant interest for its potential as a repurposed anticancer agent.[2] Preclinical studies have demonstrated its ability to inhibit tumor growth through various mechanisms, making it a subject of investigation in oncology research.[3] It is characterized by low water solubility and poor absorption from the intestine, which are critical factors to consider for in vivo administration.[1][4] Despite its poor absorption, it has a high safety margin in rodents, with a lethal dose (LD₅₀) exceeding 10 g/kg.[1]
Mechanism of Anticancer Action
This compound exerts its anticancer effects through multiple pathways, primarily by disrupting essential cellular processes in rapidly dividing cancer cells.
-
Microtubule Destabilization: The principal mechanism of benzimidazoles is the disruption of microtubule polymerization by binding to β-tubulin.[3][5] This action is similar to chemotherapeutic agents like vinca alkaloids and taxanes, and it interferes with the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase.[1][3][6]
-
Induction of Apoptosis: By causing mitotic arrest and mitochondrial injury, FBZ triggers programmed cell death (apoptosis).[2] This is often mediated through the activation of the p53 tumor suppressor pathway and the caspase-3-PARP signaling cascade.[1][6]
-
Metabolic Disruption: FBZ can interfere with cancer cell metabolism by inhibiting glucose uptake.[1] It has been shown to impact key players in glycolysis, such as the GLUT1 transporter and hexokinase II (HKII), effectively starving cancer cells of their primary energy source.[1]
-
Induction of Oxidative Stress: Some studies indicate that FBZ can cause oxidative stress within cancer cells and activate the MEK3/6-p38MAPK pathway, further contributing to the inhibition of cell proliferation and induction of apoptosis.[1]
References
- 1. journals.asm.org [journals.asm.org]
- 2. Biologic effects of this compound in rats and mice: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Maternal this compound on Litter Size, Survival Rate, and Weaning Weight in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Use of this compound-Containing Therapeutic Diets for Mice in Experimental Cancer Therapy Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to CCK-8 and MTT Assays for Fenbendazole Cytotoxicity Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Fenbendazole, a broad-spectrum benzimidazole anthelmintic agent, has garnered significant interest for its potential repurposed role as an anti-cancer agent.[1] Its cytotoxic effects are attributed to several mechanisms, including disruption of microtubule polymerization, induction of apoptosis, and interference with glucose metabolism in cancer cells.[1][2] Accurate assessment of its cytotoxic potential is paramount for preclinical and clinical development. This document provides a detailed comparison of two common colorimetric assays used for this purpose: the Cell Counting Kit-8 (CCK-8) assay and the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. We present a comprehensive overview of their principles, comparative advantages and disadvantages, detailed experimental protocols tailored for this compound studies, and a summary of reported cytotoxicity data.
Principles of the Assays
Both CCK-8 and MTT assays indirectly measure cell viability by assessing the metabolic activity of the cell population. However, they differ in their substrate and the solubility of the final formazan product.
1.1. CCK-8 Assay
The CCK-8 assay utilizes a highly water-soluble tetrazolium salt, WST-8 [2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt]. In the presence of cellular dehydrogenases found in viable cells, WST-8 is reduced to a water-soluble orange-colored formazan dye. The amount of formazan produced is directly proportional to the number of living cells, and the absorbance of the solution can be measured at approximately 450 nm.[3]
1.2. MTT Assay
The MTT assay is based on the conversion of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals by mitochondrial dehydrogenases in living cells.[4] To quantify the amount of formazan, a solubilization step using an organic solvent (e.g., DMSO or isopropanol) is required to dissolve the crystals. The absorbance of the resulting colored solution is then measured, typically between 570 and 590 nm.
Data Presentation: Comparative Analysis of CCK-8 and MTT Assays
The choice between the CCK-8 and MTT assay can significantly impact the efficiency and, in some cases, the accuracy of cytotoxicity studies. The following tables summarize the key differences and reported cytotoxicity data for this compound.
Table 1: Qualitative Comparison of CCK-8 and MTT Assays
| Feature | CCK-8 Assay | MTT Assay |
| Principle | Reduction of water-soluble WST-8 to soluble formazan. | Reduction of MTT to insoluble formazan. |
| Procedure | One-step addition of reagent. No solubilization required. | Multi-step process requiring a solubilization step. |
| Toxicity to Cells | Low toxicity, allowing for further downstream applications with the same cells. | The formazan crystals and solubilizing agents are toxic to cells. |
| Sensitivity | Generally higher sensitivity than MTT.[3] | Good sensitivity, but can be limited by the solubilization step. |
| Convenience | More convenient and faster due to fewer steps.[4] | More time-consuming and labor-intensive. |
| Reproducibility | Generally higher due to fewer handling steps and homogenous solution. | Can be prone to variability due to incomplete dissolution of formazan crystals. |
| Cost | Reagents are typically more expensive than MTT.[5] | More economical. |
Table 2: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Assay | IC50 (µM) | Reference |
| A549 (Non-small cell lung cancer) | MTT | Not specified, but cytotoxicity demonstrated | [6] |
| EMT6 (Mouse mammary tumor) | Not specified | Toxic at high concentrations | [2] |
| Human non-small cell lung carcinoma | Not specified | Mitotic arrest and apoptosis observed | [7] |
Experimental Protocols
The following are detailed protocols for performing CCK-8 and MTT assays to determine the cytotoxicity of this compound.
CCK-8 Assay Protocol for this compound Cytotoxicity
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution prepared in DMSO)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader capable of measuring absorbance at 450 nm
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000 - 10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to start with could be 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
CCK-8 Reagent Addition and Incubation:
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C and 5% CO2. The incubation time may need to be optimized depending on the cell type and density.
-
-
Absorbance Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
-
MTT Assay Protocol for this compound Cytotoxicity
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution prepared in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader capable of measuring absorbance at 570 nm
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Follow the same procedure as for the CCK-8 assay (Step 3.1.1).
-
-
This compound Treatment:
-
Follow the same procedure as for the CCK-8 assay (Step 3.1.2).
-
-
MTT Reagent Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C and 5% CO2, allowing for the formation of formazan crystals.
-
-
Solubilization of Formazan Crystals:
-
Carefully remove the medium from each well without disturbing the formazan crystals. For suspension cells, centrifugation of the plate may be necessary before removing the supernatant.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Follow the same data analysis procedure as for the CCK-8 assay (Step 3.1.5).
-
Visualization of Workflows and Signaling Pathways
Experimental Workflows
Caption: CCK-8 Assay Workflow for this compound Cytotoxicity.
Caption: MTT Assay Workflow for this compound Cytotoxicity.
This compound Signaling Pathways
This compound exerts its cytotoxic effects through multiple pathways. The diagrams below illustrate some of the key mechanisms.
Caption: this compound-induced microtubule disruption pathway.
Caption: this compound-induced p53 activation and apoptosis.
Conclusion and Recommendations
Both CCK-8 and MTT assays are valuable tools for assessing the cytotoxicity of this compound. However, the CCK-8 assay offers several distinct advantages, including a simpler and faster protocol, lower cell toxicity, and potentially higher sensitivity and reproducibility.[4][5] These characteristics make it particularly well-suited for high-throughput screening and detailed dose-response studies.
While the MTT assay is a more economical and well-established method, its requirement for a solubilization step introduces an additional source of potential error and is more labor-intensive.
For researchers initiating cytotoxicity studies of this compound, the CCK-8 assay is recommended as the primary choice due to its superior convenience and reliability. The MTT assay remains a viable alternative, particularly when cost is a primary constraint. Regardless of the chosen method, careful optimization of experimental parameters, such as cell seeding density and incubation times, is crucial for obtaining accurate and reproducible results.
References
- 1. Oral this compound for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 2. This compound as a Potential Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays Compared: MTT vs CCK-8 vs Live/Dead Staining [synapse.patsnap.com]
- 5. Comparison of Different Methods for Determining Cell Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. researchgate.net [researchgate.net]
- 7. An Update on the Biologic Effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Western Blot Protocol for Detecting Fenbendazole-Induced Apoptosis Markers
For Researchers, Scientists, and Drug Development Professionals
Application Note and Protocols
Fenbendazole (FZ), a benzimidazole anthelmintic agent, has garnered significant interest for its potential as an anti-cancer therapeutic. Emerging evidence suggests that this compound exerts its anti-neoplastic effects through various mechanisms, including the induction of apoptosis in cancer cells. This document provides a detailed protocol for utilizing Western blotting to detect key protein markers of apoptosis following treatment of cancer cell lines with this compound.
Introduction to this compound-Induced Apoptosis
This compound has been shown to induce apoptosis through multiple cellular pathways. Its mechanisms of action include the disruption of microtubule polymerization, which leads to mitotic arrest and subsequent cell death.[1] Furthermore, this compound can induce apoptosis by activating the p53 tumor suppressor protein and by inhibiting glucose uptake in cancer cells, thereby creating metabolic stress.[1][2]
Key signaling events in this compound-induced apoptosis converge on the activation of caspases, a family of proteases that execute the apoptotic program. The activation of effector caspases, such as caspase-3, leads to the cleavage of specific cellular substrates, including Poly (ADP-ribose) polymerase (PARP), which ultimately results in the dismantling of the cell. The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is also a critical determinant of the apoptotic response to this compound.[3]
This protocol outlines the necessary steps to assess the impact of this compound on these key apoptotic markers using Western blot analysis.
Data Presentation: Expected Changes in Apoptosis Markers
The following table summarizes the expected changes in the expression levels of key apoptosis markers in cancer cells treated with this compound. These changes are indicative of the induction of apoptosis.
| Apoptosis Marker | Expected Change with this compound Treatment | Protein Size (kDa) |
| Cleaved Caspase-3 | Increase | ~17/19 |
| Cleaved PARP | Increase | ~89 |
| Bcl-2 | Decrease | ~26 |
| Bax | Increase | ~21 |
Experimental Protocols
Part 1: Induction of Apoptosis with this compound
This protocol describes the treatment of a cancer cell line (e.g., HeLa) with this compound to induce apoptosis.
Materials:
-
Cancer cell line (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (FZ) stock solution (e.g., 10 mM in DMSO)
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Seeding: Seed the cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
This compound Treatment: The following day, treat the cells with varying concentrations of this compound. A suggested starting concentration range is 0.5 µM, 1 µM, and 2.5 µM.[4][5] A vehicle control (DMSO) should be included.
-
Incubation: Incubate the treated cells for 24 to 48 hours at 37°C and 5% CO₂.[3][4]
-
Cell Harvesting:
-
For adherent cells, aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add 1 mL of ice-cold PBS and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge at 1,500 rpm for 5 minutes at 4°C.
-
Discard the supernatant and proceed to cell lysis.
-
Part 2: Western Blot Protocol
This protocol details the steps for detecting apoptosis markers in this compound-treated cell lysates.
Materials:
-
Cell pellets from Part 1
-
RIPA lysis buffer (with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 4-12% gradient gels)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (see table below)
-
HRP-conjugated secondary antibodies (see table below)
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Primary and Secondary Antibodies:
| Primary Antibody | Supplier Example | Catalog # Example | Recommended Dilution | Secondary Antibody | Supplier Example | Catalog # Example | Recommended Dilution |
| Anti-Cleaved Caspase-3 (Asp175) | Cell Signaling Technology | #9661 | 1:1000 | Anti-rabbit IgG, HRP-linked | Cell Signaling Technology | #7074 | 1:2000 - 1:10000 |
| Anti-PARP | Cell Signaling Technology | #9542 | 1:1000 | Anti-rabbit IgG, HRP-linked | Cell Signaling Technology | #7074 | 1:2000 - 1:10000 |
| Anti-Bcl-2 | Cell Signaling Technology | #2872 | 1:1000 | Anti-rabbit IgG, HRP-linked | Cell Signaling Technology | #7074 | 1:2000 - 1:10000 |
| Anti-Bax | Thermo Fisher Scientific | PA5-11378 | 1:2000 | Anti-rabbit IgG, HRP-linked | Cell Signaling Technology | #7074 | 1:2000 - 1:10000 |
Procedure:
-
Cell Lysis:
-
Resuspend the cell pellet in 100-200 µL of ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with RIPA buffer.
-
Add Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[6]
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.[7]
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).
-
Visualization of Signaling Pathways and Experimental Workflow
Caption: this compound-induced apoptosis signaling pathway.
Caption: Western blot experimental workflow.
References
- 1. This compound acts as a moderate microtubule destabilizing agent and causes cancer cell death by modulating multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. This compound and its synthetic analog interfere with HeLa cells' proliferation and energy metabolism via inducing oxidative stress and modulating MEK3/6-p38-MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PARP Antibody (#9542) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 7. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]
Application Notes and Protocols: Setting Up a Clonogenic Assay to Assess Fenbendazole Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The clonogenic assay, or colony formation assay, is a gold-standard in vitro method used to determine the reproductive viability of a single cell.[1][2][3] This technique is particularly valuable in cancer research to assess the effects of cytotoxic agents, such as chemotherapy drugs or radiation, on the proliferative capacity of tumor cells.[4][5] Fenbendazole (FBZ), a benzimidazole anthelmintic agent, has garnered significant interest for its potential anticancer properties.[6] Preclinical studies suggest that this compound exerts its antitumor effects through various mechanisms, including disruption of microtubule polymerization, induction of apoptosis, and interference with glucose metabolism.[6][7][8] This application note provides a detailed protocol for setting up and performing a clonogenic assay to evaluate the efficacy of this compound against cancer cell lines.
Mechanism of Action of this compound in Cancer Cells
This compound's anticancer activity is attributed to several mechanisms:
-
Microtubule Disruption: Similar to vinca alkaloids, this compound binds to β-tubulin, disrupting the formation of microtubules. This interference with the mitotic spindle assembly leads to G2/M phase cell cycle arrest and subsequent apoptosis (programmed cell death).[6][7][8][9]
-
Induction of Apoptosis: this compound can induce apoptosis through both p53-dependent and independent pathways.[9] It has been shown to increase the expression of p53, a key tumor suppressor protein, and trigger apoptosis via mitochondrial injury and the caspase-3-PARP pathway.[6][7][9]
-
Metabolic Interference: Cancer cells exhibit high rates of glucose uptake and glycolysis. This compound has been found to inhibit glucose transporters (GLUT) and key glycolytic enzymes like hexokinase II (HKII), leading to cancer cell starvation.[7][8]
Caption: this compound's multi-faceted anti-cancer mechanism.
Experimental Protocols
Materials
-
Cancer cell line of interest (e.g., HeLa, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
6-well cell culture plates
-
Cell counting device (e.g., hemocytometer or automated cell counter)
-
Fixation solution (e.g., 10% neutral buffered formalin or a mixture of methanol and acetic acid)
-
Staining solution (0.5% crystal violet in methanol)
Protocol 1: Preparation of this compound Stock Solution
-
Dissolve this compound powder in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Prepare fresh working solutions by diluting the stock solution in a complete cell culture medium to the desired concentrations just before each experiment.
Protocol 2: Clonogenic Assay
This protocol describes the "plating before treatment" approach.[4][10]
Day 1: Cell Seeding
-
Culture the selected cancer cell line in a T-75 flask until it reaches 80-90% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.[1]
-
Neutralize the trypsin with a complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in a fresh medium and perform a cell count.
-
Determine the appropriate number of cells to seed per well. This number is cell-line dependent and should be optimized to yield 50-150 colonies in the control wells. A typical starting range is 200-1000 cells per well for a 6-well plate.
-
Seed the calculated number of cells into each well of the 6-well plates.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator to allow the cells to attach.
Day 2: this compound Treatment
-
Prepare a series of this compound dilutions in a complete medium from the stock solution. A suggested concentration range to start with is 0.1 µM to 10 µM.[7][11] Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
Day 3 onwards: Incubation and Colony Formation
-
After the treatment period, remove the drug-containing medium.
-
Wash the cells gently with PBS.
-
Add fresh, drug-free complete medium to each well.
-
Return the plates to the incubator and allow the colonies to form. This typically takes 7-14 days, depending on the growth rate of the cell line.[10] A colony is generally defined as a cluster of at least 50 cells.[10][12]
-
Monitor the plates every 2-3 days and change the medium if necessary.
Day 10-16: Fixation and Staining
-
Once the colonies in the control wells are of a sufficient size and number, remove the medium from all wells.[10][13]
-
Gently wash the wells with PBS.
-
Add 1-2 mL of fixation solution to each well and incubate at room temperature for 10-15 minutes.[10][13]
-
Remove the fixation solution and let the plates air dry completely.
-
Add 1-2 mL of 0.5% crystal violet staining solution to each well and incubate for 20-30 minutes at room temperature.[10]
-
Carefully remove the crystal violet solution and wash the plates with tap water until the excess stain is removed.
-
Allow the plates to air dry.
Colony Counting
-
Count the number of colonies in each well. Colonies can be counted manually or using an automated colony counter.
Caption: Workflow of the clonogenic assay for this compound.
Data Analysis and Presentation
Calculations
-
Plating Efficiency (PE): This represents the percentage of seeded cells that form colonies in the untreated control group.
-
PE = (Number of colonies in control / Number of cells seeded in control) x 100%
-
-
Surviving Fraction (SF): This is the fraction of cells that survive the treatment compared to the untreated control.
-
SF = (Number of colonies in treated well) / (Number of cells seeded x (PE / 100))
-
Data Presentation
The quantitative data from the clonogenic assay should be summarized in a clear and structured table for easy comparison.
| Cell Line | This compound Concentration (µM) | Number of Cells Seeded | Plating Efficiency (%) | Number of Colonies (Mean ± SD) | Surviving Fraction (Mean ± SD) |
| HeLa | 0 (Vehicle) | 500 | [PE value] | [Mean ± SD] | 1.00 |
| 0.1 | 500 | [Mean ± SD] | [SF value] | ||
| 0.5 | 500 | [Mean ± SD] | [SF value] | ||
| 1.0 | 500 | [Mean ± SD] | [SF value] | ||
| 5.0 | 500 | [Mean ± SD] | [SF value] | ||
| A549 | 0 (Vehicle) | 800 | [PE value] | [Mean ± SD] | 1.00 |
| 0.1 | 800 | [Mean ± SD] | [SF value] | ||
| 0.5 | 800 | [Mean ± SD] | [SF value] | ||
| 1.0 | 800 | [Mean ± SD] | [SF value] | ||
| 5.0 | 800 | [Mean ± SD] | [SF value] |
The surviving fraction data can then be plotted on a semi-log graph with the surviving fraction on the y-axis (log scale) and the this compound concentration on the x-axis (linear scale) to generate a dose-response curve.
Conclusion
The clonogenic assay is a robust method for assessing the long-term effects of this compound on the reproductive integrity of cancer cells. By following this detailed protocol, researchers can obtain reliable and reproducible data to evaluate the potential of this compound as an anticancer agent. Careful optimization of cell seeding density and drug concentrations is crucial for the success of the assay. The resulting data will provide valuable insights into the dose-dependent cytotoxic effects of this compound and can be used to determine key parameters such as the IC50 (the concentration of drug that results in a 50% surviving fraction).
References
- 1. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of clonogenic growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The clonogenic assay: robustness of plating efficiency-based analysis is strongly compromised by cellular cooperation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound as an Anticancer Agent? A Case Series of Self-Administration in Three Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oral this compound for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 8. This compound for Cancer Patients | Exploring Complementary Options| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]
- 9. Anti-cancer effects of this compound on 5-fluorouracil-resistant colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clonogenic Assay [bio-protocol.org]
- 11. mdpi.com [mdpi.com]
- 12. scribd.com [scribd.com]
- 13. Clonogenic Assay [en.bio-protocol.org]
Revolutionizing Fenbendazole Delivery: Application Notes and Protocols for Nanoparticle Formulations in Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenbendazole (FBZ), a benzimidazole anthelmintic agent, has garnered significant interest for its potential as a repurposed anti-cancer therapeutic. Its mechanism of action involves the disruption of microtubule polymerization, induction of p53-mediated apoptosis, and interference with glucose metabolism in cancer cells. However, the clinical translation of FBZ is hampered by its poor water solubility and low bioavailability. Nanoparticle-based drug delivery systems offer a promising strategy to overcome these limitations, enhancing the therapeutic efficacy of FBZ in vivo.
These application notes provide detailed protocols for the synthesis, characterization, and in vivo evaluation of various FBZ nanoparticle formulations. The accompanying data summaries and workflow diagrams are intended to guide researchers in the development and preclinical assessment of these novel therapeutic agents.
Data Presentation: In Vivo Efficacy of this compound Nanoparticle Formulations
The following tables summarize key quantitative data from in vivo studies evaluating the efficacy of different FBZ nanoparticle formulations in cancer models.
| Formulation Type | Animal Model | Cancer Type | Administration Route | Dosing Regimen | Outcome | Reference |
| PLGA Nanoparticles | Xenograft Mice (HeyA8 and HeyA8-MDR cells) | Ovarian Cancer | Intravenous | Not specified | Significantly reduced tumor weight compared to control. | [1][2][3][4][5] |
| PLGA Nanoparticles | Patient-Derived Xenograft (PDX) Mice | Ovarian Cancer | Intravenous | Not specified | Significantly reduced tumor weight and size compared to control. | [1][2] |
| Nanocrystals | Intracranially Inoculated Mice | Neurocysticercosis | Not specified | Not specified | Greater metabolic impact on parasites compared to raw FBZ. | [6][7] |
| Liposomes (negatively charged) | Mice (infected with Toxocara canis) | Larval Toxocariasis | Oral and Subcutaneous | Total dose of 250 mg/kg | More effective at reducing larval numbers in muscle compared to neutral liposomes and free drug. | [8] |
| Nanoparticle Formulation | Average Particle Size (nm) | Zeta Potential (mV) | Drug Loading/Encapsulation Efficiency (%) |
| This compound Nanocrystals | 372 - 1600 | Not Reported | Not Reported |
| PLGA Nanoparticles | Not Reported | Not Reported | Not Reported |
| Liposomes | Not Reported | Not Reported | Not Reported |
Experimental Protocols
Preparation of this compound-Loaded PLGA Nanoparticles
This protocol is based on the single emulsion-solvent evaporation method.
Materials:
-
This compound (FBZ)
-
Poly(D,L-lactide-co-glycolide) (PLGA)
-
Poly(vinyl alcohol) (PVA)
-
Dichloromethane (DCM)
-
Deionized water
-
Sonicator
-
Magnetic stirrer
-
Rotary evaporator
-
Centrifuge
Protocol:
-
Organic Phase Preparation: Dissolve a specific amount of FBZ and PLGA in DCM. Note: The exact amounts should be optimized based on the desired drug loading.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1% w/v) in deionized water.
-
Emulsification: Add the organic phase to the aqueous phase under constant stirring. Sonicate the mixture on an ice bath to form an oil-in-water (o/w) emulsion. Sonication parameters (e.g., amplitude, time, pulse on/off) should be optimized to achieve the desired particle size.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours or use a rotary evaporator to remove the DCM.
-
Particle Collection: Centrifuge the nanoparticle suspension to pellet the particles.
-
Washing: Wash the nanoparticles with deionized water to remove excess PVA and unencapsulated drug.
-
Lyophilization (Optional): For long-term storage, the nanoparticles can be lyophilized with a cryoprotectant.
Preparation of this compound-Loaded Liposomes
This protocol is based on the thin-film hydration method.
Materials:
-
This compound (FBZ)
-
Soybean lecithin
-
Cholesterol
-
Absolute ethanol
-
Phosphate-buffered saline (PBS)
-
Rotary evaporator
-
Water bath
-
Magnetic stirrer
Protocol:
-
Lipid Film Formation:
-
This compound Solution Preparation:
-
Hydration:
Preparation of this compound Nanocrystals
This protocol is based on the antisolvent precipitation method.[6][7]
Materials:
-
This compound (FBZ)
-
Suitable solvent (e.g., ethanol, DMSO)
-
Antisolvent (e.g., water)
-
Stabilizers (e.g., Poloxamer 188, Poloxamer 407)
-
Magnetic stirrer
Protocol:
-
Solvent Phase: Dissolve FBZ in a suitable organic solvent.
-
Antisolvent Phase: Dissolve stabilizers in the antisolvent (water).
-
Precipitation: Add the FBZ solution dropwise into the vigorously stirring antisolvent solution.
-
Nanosuspension Formation: The rapid change in solvent polarity will cause the FBZ to precipitate as nanocrystals, stabilized by the adsorbed polymer.
-
Lyophilization: The resulting nanosuspension can be lyophilized to obtain a dry powder.
In Vivo Efficacy Study in a Xenograft Mouse Model
Animal Model:
-
Immunocompromised mice (e.g., nude or SCID mice).
-
Subcutaneously implant cancer cells (e.g., HeyA8 ovarian cancer cells) to establish tumors.[1]
Treatment Protocol:
-
Tumor Establishment: Allow tumors to grow to a palpable size (e.g., 100 mm³).
-
Randomization: Randomly assign mice to treatment and control groups.
-
Formulation Preparation:
-
Reconstitute the lyophilized FBZ nanoparticles in a sterile vehicle (e.g., saline or PBS) suitable for intravenous injection.
-
Ensure the final formulation is sterile and free of aggregates.
-
-
Administration: Administer the FBZ nanoparticle formulation intravenously via the tail vein. The dosing schedule (e.g., mg/kg, frequency) should be determined based on preliminary toxicity and efficacy studies.[1]
-
Tumor Measurement:
-
Measure tumor dimensions (length and width) with calipers at regular intervals (e.g., every 2-3 days).
-
Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.
-
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, Western blot).
Western Blot Analysis of Signaling Pathways
Protocol:
-
Protein Extraction: Extract total protein from tumor tissues or treated cancer cells using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each sample using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p53, acetylated-α-tubulin, β-actin as a loading control) overnight at 4°C.[10][11]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.[10]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's multi-faceted anti-cancer mechanism.
Caption: Workflow for preparing FBZ-loaded nanoparticles.
Caption: In vivo experimental workflow for efficacy testing.
References
- 1. Anti-cancer effect of this compound-incorporated PLGA nanoparticles in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-cancer effect of this compound-incorporated PLGA nanoparticles in ovarian cancer – ScienceOpen [scienceopen.com]
- 3. Anti-cancer effect of this compound-incorporated PLGA nanoparticles in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.skku.edu [pure.skku.edu]
- 5. citeab.com [citeab.com]
- 6. Nanoformulated this compound as an attractive approach for treating neurocysticercosis: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nanoformulated this compound as an attractive approach for treating neurocysticercosis: in vitro and in vivo studies [ri.conicet.gov.ar]
- 8. researchgate.net [researchgate.net]
- 9. CN105232465A - this compound liposome preparation and preparing method thereof - Google Patents [patents.google.com]
- 10. This compound acts as a moderate microtubule destabilizing agent and causes cancer cell death by modulating multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound.org [this compound.org]
Application Notes and Protocols: Performing a Tube Formation Assay with Fenbendazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth, invasion, and metastasis. The tube formation assay is a widely used in vitro method to assess the angiogenic potential of compounds by evaluating the ability of endothelial cells to form capillary-like structures. Fenbendazole (FZ), a benzimidazole anthelmintic agent, has garnered interest for its potential anti-cancer properties.[1] One of the proposed mechanisms for its anti-tumor activity is the inhibition of angiogenesis.[2] This document provides a detailed protocol for performing a tube formation assay to evaluate the anti-angiogenic effects of this compound.
This compound's primary mechanism of action involves the disruption of microtubule polymerization.[2][3] This interference with the cytoskeleton of endothelial cells is hypothesized to impede their migration, alignment, and differentiation into tubular structures, thereby inhibiting angiogenesis. These application notes will guide researchers through the experimental workflow, from cell culture to data analysis, and provide a framework for interpreting the results.
Data Presentation
While specific quantitative data on this compound's direct effect in endothelial cell tube formation assays is emerging, data from studies on various cancer cell lines can provide a starting point for determining appropriate concentration ranges for screening. The half-maximal inhibitory concentration (IC50) values for cell viability in different cancer cell lines are summarized below. Researchers should perform dose-response experiments on endothelial cells to determine the optimal concentrations for the tube formation assay.
| Cell Line | Cancer Type | IC50 of this compound (µM) | Incubation Time (hours) | Reference |
| SNU-C5 | Colorectal Cancer | 0.50 | 72 | [4] |
| SNU-C5/5-FUR (5-FU resistant) | Colorectal Cancer | 4.09 | 72 | [4] |
| HeLa | Cervical Cancer | Proliferation significantly inhibited at 0.25–5 µM | 24 and 48 | [5] |
| C-33 A | Cervical Cancer | Proliferation significantly inhibited at 0.25–5 µM | 24 and 48 | [5] |
| A549 | Non-small cell lung cancer | 1 µM showed significant reduction in colonies | 48 | [6] |
| H460 | Non-small cell lung cancer | 1 µM showed significant reduction in colonies | 48 | [6] |
Experimental Protocols
Materials
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement Membrane Matrix (e.g., Matrigel®)
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well tissue culture plates
-
Calcein AM (for fluorescence imaging)
-
Inverted microscope with imaging capabilities
-
Image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin)
Methodology
1. Preparation of this compound Stock Solution
-
Dissolve this compound powder in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Prepare working solutions by diluting the stock solution in endothelial cell growth medium to the desired final concentrations. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic to the cells (typically ≤ 0.1%).
2. Cell Culture
-
Culture HUVECs in Endothelial Cell Growth Medium at 37°C in a humidified incubator with 5% CO2.
-
Use HUVECs at a low passage number (P3-P6) for optimal tube formation.
-
Cells should be approximately 80-90% confluent before starting the assay.
3. Tube Formation Assay Protocol
-
Day 1: Coating the 96-well plate
-
Thaw the Basement Membrane Matrix on ice overnight at 4°C.
-
Using pre-chilled pipette tips, add 50 µL of the thawed Basement Membrane Matrix to each well of a 96-well plate.
-
Ensure the matrix is spread evenly across the bottom of the well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to polymerize.
-
-
Day 1: Cell Seeding and Treatment
-
Harvest HUVECs using Trypsin-EDTA and neutralize with trypsin neutralizer or complete medium.
-
Centrifuge the cells and resuspend the pellet in endothelial cell growth medium.
-
Perform a cell count and adjust the cell suspension to a concentration of 1-2 x 10^5 cells/mL.
-
Prepare serial dilutions of this compound in endothelial cell growth medium. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control (e.g., a known angiogenesis inhibitor like Suramin).
-
Add 100 µL of the HUVEC suspension (1-2 x 10^4 cells) to each well of the polymerised matrix-coated plate.
-
Immediately add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Gently mix the contents of the wells.
-
-
Incubation
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours. The optimal incubation time may vary and should be determined empirically.
-
4. Visualization and Imaging
-
After the incubation period, examine the plate under an inverted microscope to assess tube formation.
-
For quantitative analysis, the cells can be stained with Calcein AM.
-
Prepare a 2 µM Calcein AM solution in PBS.
-
Carefully remove the medium from the wells without disturbing the tube network.
-
Gently wash the wells with PBS.
-
Add 100 µL of the Calcein AM solution to each well and incubate for 30 minutes at 37°C.
-
Capture images using a fluorescence microscope.
-
5. Data Analysis and Quantification
-
The extent of tube formation can be quantified by measuring several parameters, including:
-
Total tube length: The sum of the lengths of all tubes in an image.
-
Number of nodes/junctions: The points where three or more tubes intersect.
-
Number of meshes/loops: The enclosed areas formed by the tube network.
-
-
Use image analysis software such as ImageJ with the Angiogenesis Analyzer plugin to automatically quantify these parameters.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
Mandatory Visualizations
Caption: Experimental workflow for the tube formation assay with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. brighterworkscanceralternatives.substack.com [brighterworkscanceralternatives.substack.com]
- 3. This compound as a Potential Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-cancer effects of this compound on 5-fluorouracil-resistant colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Exhibits Antitumor Activity Against Cervical Cancer Through Dual Targeting of Cancer Cells and Cancer Stem Cells: Evidence from In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound acts as a moderate microtubule destabilizing agent and causes cancer cell death by modulating multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Fenbendazole's Low Water Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fenbendazole. The information is designed to address common challenges related to its low water solubility when preparing stock solutions for in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to dissolve in water?
A1: this compound is a lipophilic molecule, meaning it has a strong affinity for fats and oils and repels water. This characteristic results in very low water solubility, which is reported to be approximately 0.3 µg/mL.[1][2][3] This poor aqueous solubility presents a significant hurdle for its use in many experimental settings.
Q2: What are the most common solvents for preparing this compound stock solutions?
A2: Due to its low water solubility, organic solvents are typically used to prepare this compound stock solutions. The most common and effective solvents are dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[4][5] In these solvents, this compound can be dissolved at concentrations of approximately 10 mg/mL.[4][5]
Q3: I've dissolved this compound in DMSO, but it precipitates when I dilute it in my aqueous cell culture medium. What can I do?
A3: This is a common issue known as "precipitation upon dilution." It occurs because the this compound is forced out of solution as the concentration of the organic solvent decreases. Here are some troubleshooting steps:
-
Decrease the final concentration: Try diluting your stock solution to a lower final concentration in the medium.
-
Use a surfactant: Incorporating a small amount of a biocompatible surfactant, such as Tween 80, can help to maintain this compound's solubility in aqueous solutions.[1]
-
Warm the medium: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.
-
Increase the solvent concentration in the final solution: While not always ideal due to potential solvent toxicity to cells, a slightly higher final DMSO concentration (e.g., up to 0.5%) might be necessary. Always include a vehicle control in your experiments to account for any effects of the solvent.
Q4: Are there any alternative methods to enhance the aqueous solubility of this compound without using high concentrations of organic solvents?
A4: Yes, several methods can significantly improve this compound's water solubility:
-
Cyclodextrin Complexation: Forming an inclusion complex with cyclodextrins, such as methyl-β-cyclodextrin, can dramatically increase water solubility.[1][3] Studies have shown that complexation with methyl-β-cyclodextrin can increase this compound's water solubility to as high as 20.21 mg/mL.[1][3]
-
pH Adjustment: this compound's solubility is pH-dependent and increases in acidic conditions.[2] Preparing solutions in a slightly acidic buffer may improve its solubility, but this must be compatible with your experimental system.
-
Co-solvents: Using a mixture of solvents can sometimes be more effective than a single solvent. For example, a mixture of DMSO, N-methyl-2-pyrrolidone (NMP), Tween-80, and Cremophor has been shown to be a promising solvent system.[1]
Q5: What is the primary mechanism of action of this compound?
A5: this compound's primary mechanism of action is the disruption of microtubule polymerization by binding to β-tubulin.[1][6][7] This interference with the cytoskeleton of parasitic worms leads to impaired glucose uptake and ultimately, cell death.[7][8] In cancer research, it is also being investigated for its ability to induce apoptosis and inhibit glycolysis.[1][8]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound powder is not dissolving in the chosen solvent. | Insufficient solvent volume or inadequate mixing. | Increase the solvent volume. Use a vortex mixer or sonicator to aid dissolution. Gentle warming may also help, but be cautious of potential degradation. |
| The prepared stock solution is cloudy or has visible particles. | The solution is supersaturated, or the this compound has not fully dissolved. | Filter the solution through a 0.22 µm syringe filter to remove undissolved particles. Consider preparing a less concentrated stock solution. |
| The stock solution precipitates upon storage at 4°C or -20°C. | The solvent's capacity to hold this compound in solution decreases at lower temperatures. | Store the stock solution at room temperature if it is stable for your experimental timeframe. Alternatively, prepare fresh stock solutions before each experiment. If using DMSO, it solidifies at 18.5°C, so allow it to thaw completely at room temperature before use. |
| Inconsistent experimental results. | Degradation of the this compound stock solution or inaccurate concentration. | Protect the stock solution from light. Prepare fresh solutions regularly. Verify the concentration of your stock solution using a spectrophotometer if possible. |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of this compound.
-
Add the appropriate volume of DMSO to the tube. In this example, add 1 mL of DMSO.
-
Vortex the mixture vigorously for 1-2 minutes until the powder is completely dissolved. If necessary, use a sonicator for short bursts to aid dissolution.
-
Once the solution is clear, sterilize it by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Store the stock solution at room temperature or 4°C, protected from light. Note that DMSO will freeze at temperatures below 18.5°C.
Protocol 2: Preparation of a this compound-Methyl-β-Cyclodextrin Inclusion Complex for Enhanced Aqueous Solubility
Materials:
-
This compound powder
-
Methyl-β-cyclodextrin
-
Formic acid
-
Deionized water
-
Stir plate and stir bar
-
Rotary evaporator
-
Freeze-dryer
Procedure:
-
Dissolve this compound in a minimal amount of pure formic acid.
-
In a separate beaker, dissolve methyl-β-cyclodextrin in deionized water with stirring. A 1:1 molar ratio of this compound to methyl-β-cyclodextrin is a good starting point.[9]
-
Slowly add the this compound solution to the stirring methyl-β-cyclodextrin solution.
-
Continue stirring the mixture at a controlled temperature (e.g., 50°C) for a set period (e.g., 3 hours) to facilitate complex formation.[9]
-
After stirring, remove the solvents using a rotary evaporator.
-
Dissolve the resulting residue in a minimal amount of water and filter it to remove any uncomplexed this compound.
-
Freeze-dry the filtered solution to obtain the powdered this compound-methyl-β-cyclodextrin inclusion complex.
-
The resulting powder can be dissolved in water or aqueous buffers for your experiments.
Visualizations
Caption: Experimental workflow for solubilizing this compound.
Caption: Simplified signaling pathways affected by this compound.
References
- 1. Oral this compound for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. Preparation and evaluation of this compound methyl-β-cyclodextrin inclusion complexes (2024) | Yili Ding | 2 Citations [scispace.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. This compound acts as a moderate microtubule destabilizing agent and causes cancer cell death by modulating multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation and evaluation of this compound methyl-β-cyclodextrin inclusion complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Fenbendazole Bioavailability in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the oral bioavailability of fenbendazole (FBZ) in animal studies. This compound's low aqueous solubility is a primary limiting factor for its systemic absorption and efficacy.[1][2][3][4][5] This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for the low oral bioavailability of this compound?
This compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability.[3] Its poor solubility in water (approximately 0.3 µg/mL) is the primary barrier to its effective absorption from the gastrointestinal tract, which in turn limits its systemic bioavailability and therapeutic efficacy.[4][6]
Q2: What are the most common strategies to improve the bioavailability of this compound in animal models?
Several formulation strategies have been successfully employed to enhance the oral bioavailability of this compound. These include:
-
Nanoformulations: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution, leading to improved absorption.[2][3][7][8][9]
-
Inclusion Complexes with Cyclodextrins: Encapsulating this compound molecules within cyclodextrin complexes can significantly enhance its aqueous solubility and dissolution rate.[1][4][6][10]
-
Lipid-Based Formulations: Formulating this compound in lipid-based systems can improve its solubilization in the gastrointestinal tract and facilitate its absorption.[11][12][13][14][15]
-
Co-administration with Food: Administering this compound with food, particularly fatty food, has been shown to increase its bioavailability in some species.[16][17]
-
Use of Metabolic Inhibitors: Co-administration with inhibitors of cytochrome P450 enzymes, such as piperonyl butoxide, can reduce the first-pass metabolism of this compound, thereby increasing its systemic exposure.[18][19]
Troubleshooting Guides
Issue 1: Inconsistent or low bioavailability with standard this compound suspension.
Possible Cause: Poor dissolution of the this compound particles in the gastrointestinal fluid.
Troubleshooting Steps:
-
Particle Size Reduction: Consider micronization or nano-milling of the this compound powder before suspension.
-
Formulation Enhancement: Explore the formulation strategies detailed in the FAQs, such as creating a nanosuspension or a cyclodextrin inclusion complex.
-
Vehicle Optimization: For oral gavage, consider suspending this compound in a vehicle containing surfactants or lipids to improve wetting and dispersion.
-
Feeding Status: Standardize the feeding protocol. In some species, administration with food can enhance absorption.[16][17] For instance, in dogs, administering this compound with food, regardless of fat content, significantly increased its bioavailability compared to dosing on an empty stomach.[16][17]
Issue 2: Difficulty in preparing a stable and effective nanoformulation.
Possible Cause: Agglomeration of nanoparticles, inappropriate stabilizer selection, or suboptimal formulation parameters.
Troubleshooting Steps:
-
Stabilizer Selection: Experiment with different stabilizers, such as Poloxamer 188 or 407, to prevent nanoparticle aggregation.[7]
-
Process Optimization: Optimize the parameters of your nanoformulation method (e.g., anti-solvent precipitation, high-pressure homogenization).
-
Characterization: Thoroughly characterize your nanoformulation for particle size, zeta potential, and drug loading to ensure consistency.
-
Lyophilization: If preparing a solid dosage form, investigate the use of cryoprotectants to maintain particle size during freeze-drying.
Issue 3: Suboptimal results with cyclodextrin inclusion complexes.
Possible Cause: Inefficient complexation, incorrect cyclodextrin type, or inappropriate preparation method.
Troubleshooting Steps:
-
Cyclodextrin Selection: Methyl-β-cyclodextrin and hydroxypropyl-β-cyclodextrin have shown significant success in increasing this compound's solubility.[1][6][10]
-
Molar Ratio: Optimize the molar ratio of this compound to cyclodextrin. A 1:1 ratio has been reported to be effective.[1]
-
Preparation Method: The kneading method, co-evaporation, and freeze-drying are common techniques for preparing inclusion complexes. Evaluate which method yields the highest complexation efficiency for your setup.
-
Confirmation of Complexation: Use analytical techniques like Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), or Nuclear Magnetic Resonance (NMR) to confirm the formation of the inclusion complex.[6]
Data Presentation
Table 1: Improvement in this compound Bioavailability with Different Formulation Strategies
| Formulation Strategy | Animal Model | Key Pharmacokinetic Parameter(s) | Improvement vs. Control | Reference(s) |
| Nanocrystals (Self-dispersible) | Sheep | Cmax and AUC | Significantly higher (p < 0.05) | [3][20] |
| Cmax | 0.346 µg/mL (vs. 0.157 µg/mL for physical mixture) | [3][20] | ||
| AUC0-T | 10.1 µg.h/mL (vs. 5.1 µg.h/mL for physical mixture) | [3][20] | ||
| Methyl-β-cyclodextrin Inclusion Complex | In vivo pharmacokinetic study (species not specified) | Bioavailability of FBZ | Increased to 138% | [6] |
| Bioavailability of Oxfendazole (metabolite) | Increased to 149% | [6] | ||
| Bioavailability of this compound Sulfone (metabolite) | Increased to 169% | [6] | ||
| Co-administration with Piperonyl Butoxide | Goats | Relative bioavailability of FBZ and its sulfoxide metabolite | > 3-fold increase | [18][19] |
| Sheep | AUC of FBZ and its sulfoxide metabolite | Significantly increased with ≥31 mg/kg piperonyl butoxide | [18][19] | |
| Administration with Food | Dogs | Bioavailability | Significantly increased | [16][17] |
| This compound-Salicylic Acid Co-crystal | Not specified | Solubility | 1.052 mg/mL | [1] |
| Drug Release | 100% in < 1 hour | [1] |
Table 2: Enhancement of this compound Water Solubility
| Formulation | Initial Solubility of FBZ | Enhanced Solubility | Fold Increase | Reference(s) |
| Methyl-β-cyclodextrin Inclusion Complex | 0.3 µg/mL | 20.21 mg/mL | ~67,367 | [1][6] |
| β-cyclodextrin in aqueous solution | 0.1054 µg/mL | 45.56 µg/mL | ~432 | [10] |
| Hydroxypropyl-β-cyclodextrin in aqueous solution | 0.1054 µg/mL | 159.36 µg/mL | ~1512 | [10] |
| Hydroxypropyl-β-cyclodextrin and PVP-k30 | Not specified | ~144.66 µg/mL | ~1373 | [10] |
Experimental Protocols
Protocol 1: Preparation of this compound Nanosuspension by Anti-Solvent Precipitation
This protocol is based on the methodology described for preparing this compound nanocrystals.[7]
Materials:
-
This compound
-
Suitable organic solvent (e.g., acetone, ethanol)
-
Stabilizer (e.g., Poloxamer 188, Poloxamer 407)
-
Purified water
Procedure:
-
Dissolve this compound in the organic solvent to create a saturated solution.
-
Prepare an aqueous solution containing the stabilizer.
-
Under constant stirring, rapidly inject the this compound-organic solution into the aqueous stabilizer solution.
-
Continue stirring for a specified period to allow for nanoparticle formation and stabilization.
-
Remove the organic solvent using a rotary evaporator.
-
The resulting nanosuspension can be used directly or lyophilized for long-term storage.
Protocol 2: Preparation of this compound-Methyl-β-Cyclodextrin Inclusion Complex
This protocol is adapted from studies on cyclodextrin inclusion complexes of this compound.[6]
Materials:
-
This compound
-
Methyl-β-cyclodextrin
-
Purified water
-
Ethanol (optional)
Procedure (Kneading Method):
-
Determine the desired molar ratio of this compound to methyl-β-cyclodextrin (e.g., 1:1).
-
In a mortar, mix the this compound and methyl-β-cyclodextrin powders.
-
Add a small amount of a water-ethanol mixture dropwise to the powder mixture.
-
Knead the mixture thoroughly for an extended period (e.g., 60 minutes) to form a paste.
-
Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverize the dried complex and pass it through a sieve to obtain a fine powder.
Visualizations
Caption: General experimental workflow for evaluating enhanced this compound formulations.
References
- 1. Oral this compound for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 2. Anti-cancer effect of this compound-incorporated PLGA nanoparticles in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.qub.ac.uk [pure.qub.ac.uk]
- 4. Preparation and evaluation of this compound methyl-β-cyclodextrin inclusion complexes (2024) | Yili Ding | 2 Citations [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparation and evaluation of this compound methyl-β-cyclodextrin inclusion complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanoformulated this compound as an attractive approach for treating neurocysticercosis: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. thethis compound.com [thethis compound.com]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. Clinical studies with oral lipid based formulations of poorly soluble compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 14. The role of lipid-based nano delivery systems on oral bioavailability enhancement of fenofibrate, a BCS II drug: comparison with fast-release formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]
- 17. Oral absorption and bioavailability of this compound in the dog and the effect of concurrent ingestion of food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Interaction between this compound and piperonyl butoxide: pharmacokinetic and pharmacodynamic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Fenbendazole Concentration for G2/M Cell Cycle Arrest
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fenbendazole to induce G2/M cell cycle arrest in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action by which this compound induces G2/M cell cycle arrest?
A1: this compound, a benzimidazole anthelmintic agent, primarily induces G2/M cell cycle arrest by disrupting microtubule polymerization.[1][2][3] It binds to the colchicine-binding site on β-tubulin, which inhibits the formation of mitotic spindles, crucial for chromosome segregation during mitosis.[4] This disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M transition and subsequent apoptosis in many cancer cell lines.[2][4] Additionally, this compound has been shown to modulate the expression of key cell cycle regulatory proteins. For instance, it can lead to an early elevation of cyclin B1/CDK1 levels, which are critical for the G2 to mitosis transition.[5] In some cancer cell lines, this compound has also been observed to up-regulate p53 and its downstream target p21, a cyclin-dependent kinase inhibitor, which can contribute to cell cycle arrest.[6][7][8]
Q2: What is a typical effective concentration range for this compound to induce G2/M arrest?
A2: The effective concentration of this compound for inducing G2/M arrest is cell-line dependent and typically ranges from 0.25 µM to 10 µM.[1][9] For example, in A549 non-small cell lung cancer cells, 1 µM of this compound has been shown to cause a G2/M block.[2] In canine melanoma cell lines, G2/M arrest was observed at concentrations around 1 µM, with some lines showing effects at 0.5 µM.[4][10] In cervical cancer cells, significant G2/M accumulation was seen at concentrations up to 1 µM.[9] It is crucial to perform a dose-response experiment for your specific cell line to determine the optimal concentration.
Q3: How long should I treat my cells with this compound to observe G2/M arrest?
A3: The incubation time required to observe G2/M arrest following this compound treatment can vary between 8 to 48 hours, depending on the cell line and the concentration used.[4] In A549 cells, an early elevation of cyclin B1/CDK1 levels was seen at 8 hours.[5] For canine melanoma cells, G2/M arrest peaked between 8 and 16 hours for most cell lines at concentrations of 0.5 and 1 µM.[4] In cervical cancer cells, significant G2/M arrest was observed after 48 hours of treatment.[9] A time-course experiment is recommended to determine the optimal treatment duration for your experimental setup.
Q4: Can this compound induce apoptosis in addition to cell cycle arrest?
A4: Yes, this compound-induced G2/M arrest is often followed by apoptosis.[2][6][8] The sustained mitotic arrest triggers the intrinsic apoptotic pathway, characterized by the activation of caspases and PARP cleavage.[1][11] In some cell types, this compound can also induce apoptosis through p53-mediated pathways.[6][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No significant G2/M arrest observed after this compound treatment. | 1. Suboptimal this compound concentration: The concentration may be too low for the specific cell line. 2. Insufficient incubation time: The treatment duration may not be long enough to induce a detectable cell cycle block. 3. Cell line resistance: The cell line may be inherently resistant to this compound's effects. 4. Poor drug solubility: this compound has poor water solubility, which could affect its effective concentration in the culture medium.[1] | 1. Perform a dose-response study: Test a range of this compound concentrations (e.g., 0.1 µM to 25 µM) to determine the IC50 and the optimal concentration for G2/M arrest.[4][10] 2. Conduct a time-course experiment: Analyze the cell cycle at different time points (e.g., 8, 16, 24, 48 hours) after treatment.[4] 3. Try a different cell line: If possible, test a cell line known to be sensitive to this compound. 4. Ensure proper drug dissolution: Dissolve this compound in a suitable solvent like DMSO at a high stock concentration and then dilute it in the culture medium to the final desired concentration. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%). |
| High levels of cell death observed, but not specifically in G2/M phase. | 1. This compound concentration is too high: High concentrations can lead to widespread cytotoxicity and apoptosis, masking the specific G2/M arrest. 2. Late time point of analysis: If the analysis is done too late, cells arrested in G2/M may have already undergone apoptosis and appear in the sub-G1 phase. | 1. Lower the this compound concentration: Use a concentration closer to the IC50 or the lower end of the effective range identified in your dose-response study. 2. Analyze at earlier time points: Perform cell cycle analysis at earlier time points to capture the peak of G2/M arrest before significant apoptosis occurs. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions: Differences in cell density, passage number, or media composition can affect cellular response. 2. Inconsistent drug preparation: Variations in the preparation of the this compound stock solution can lead to different effective concentrations. | 1. Standardize cell culture protocols: Maintain consistent cell seeding densities, use cells within a specific passage number range, and use the same batch of media and supplements. 2. Prepare fresh drug dilutions for each experiment: Prepare the this compound stock solution and working dilutions fresh from a reliable source. |
| Difficulty in detecting changes in cell cycle regulatory proteins by Western blot. | 1. Suboptimal antibody: The primary antibody may not be specific or sensitive enough. 2. Incorrect protein extraction or loading: Inefficient protein extraction or unequal loading can affect the results. 3. Timing of protein extraction: The expression of cell cycle proteins can be transient. | 1. Validate your antibodies: Use positive and negative controls to ensure antibody specificity. Test different antibody dilutions. 2. Optimize protein extraction and quantification: Use a suitable lysis buffer and perform a protein quantification assay (e.g., BCA) to ensure equal loading. Use a loading control (e.g., β-actin, GAPDH). 3. Perform a time-course experiment for protein expression: Collect cell lysates at different time points after this compound treatment to identify the peak expression of your target proteins. |
Data Presentation
Table 1: Effective Concentrations of this compound for G2/M Arrest in Various Cancer Cell Lines
| Cell Line | Cancer Type | Effective Concentration (µM) for G2/M Arrest | Incubation Time (hours) | Reference |
| A549 | Non-small cell lung cancer | 1 | 24 - 48 | [2] |
| HeLa | Cervical Cancer | 0.25 - 1 | 48 | [9] |
| C-33 A | Cervical Cancer | 0.25 - 1 | 48 | [9] |
| UCDK9M3 | Canine Melanoma | 0.5 | 8 - 40 | [4] |
| UCDK9M4 | Canine Melanoma | ~1 | 8 - 16 | [4] |
| UCDK9M5 | Canine Melanoma | ~1 | 8 - 16 | [4] |
| KMeC | Canine Melanoma | ~1 | 8 - 16 | [4] |
| LMeC | Canine Melanoma | ~1 | 8 - 16 | [4] |
| SNU-C5 | Colorectal Cancer | 0.5 (IC50) | 72 | [8] |
| SNU-C5/5-FUR | 5-FU-resistant Colorectal Cancer | 4.09 (IC50) | 72 | [8] |
| H4IIE | Hepatocellular Carcinoma | 1.25 | 48 | [7][12] |
| PC-3MLN4 | Metastatic Prostate Cancer | 1 - 10 | 48 | [13] |
| DU-145LN4 | Metastatic Prostate Cancer | 1 - 10 | 48 | [13] |
| A2780 | Ovarian Cancer | 0.38 - 1.30 (IC50) | 24 - 72 | [14] |
| SKOV3 | Ovarian Cancer | 0.89 - 2.83 (IC50) | 24 - 72 | [14] |
Experimental Protocols
1. Cell Viability Assay (MTS Assay)
This protocol is adapted from a study on canine melanoma cells.[10]
-
Seed 3,000 cells per well in a 96-well plate and incubate overnight.
-
Treat the cells with various concentrations of this compound for 48 hours.
-
Replace the treatment medium with 100 µl of fresh medium.
-
Add 20 µl of MTS reagent to each well and incubate at 37°C for 2 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (vehicle-treated) cells.
2. Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol is a general method based on common laboratory practices.[15]
-
Seed cells in a 6-well plate and treat with the desired concentration of this compound for the appropriate duration.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at 4°C for at least 2 hours for fixation.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate at 37°C for 30-60 minutes in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
3. Western Blot Analysis for Cell Cycle Proteins
This is a generalized protocol.
-
Treat cells with this compound as required.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against your target proteins (e.g., Cyclin B1, p-Histone H3 (Ser10), CDK1, p21) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations
Caption: this compound's mechanism for inducing G2/M arrest.
Caption: Workflow for optimizing this compound-induced G2/M arrest.
References
- 1. Oral this compound for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 2. This compound acts as a moderate microtubule destabilizing agent and causes cancer cell death by modulating multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound.org [this compound.org]
- 4. G2/M arrest and mitotic slippage induced by this compound in canine melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biri.org [biri.org]
- 7. This compound Suppresses Growth and Induces Apoptosis of Actively Growing H4IIE Hepatocellular Carcinoma Cells via p21-Mediated Cell-Cycle Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-cancer effects of this compound on 5-fluorouracil-resistant colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Exhibits Antitumor Activity Against Cervical Cancer Through Dual Targeting of Cancer Cells and Cancer Stem Cells: Evidence from In Vitro and In Vivo Models [mdpi.com]
- 10. escholarship.org [escholarship.org]
- 11. This compound induces pyroptosis in breast cancer cells through HK2/caspase-3/GSDME signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. Unbiased Phenotype-Based Screen Identifies Therapeutic Agents Selective for Metastatic Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Transcriptome analysis reveals the anticancer effects of this compound on ovarian cancer: an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of a G2/M arrest high-throughput screening method identifies potent radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Fenbendazole In Vivo Experiments
Welcome to the technical support center for Fenbendazole in vivo research. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during animal studies. The following troubleshooting guides and frequently asked questions (FAQs) are formatted to provide direct answers to specific issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why am I observing high variability or a lack of efficacy in my in vivo this compound study, despite promising in vitro results?
A1: This is a common challenge, and several factors can contribute to this discrepancy. The primary reasons often revolve around this compound's poor pharmacokinetic properties and external experimental variables.
Troubleshooting Steps:
-
Review Drug Formulation and Administration:
-
Solubility: this compound has very low water solubility (0.3 µg/ml), which significantly hinders its absorption and bioavailability when administered orally.[1][2] Ensure your formulation is optimized for oral delivery. Consider using a suspension or formulating with vehicles known to enhance solubility.
-
Stability: Check the stability of your this compound formulation. Aqueous suspensions can exhibit "delayed" or "hindered" sedimentation.[3][4] Ensure the suspension is homogenous before and during administration to deliver a consistent dose.
-
Route of Administration: While oral gavage is common, inconsistencies in administration technique can lead to variable dosing. Ensure proper technique to avoid accidental tracheal administration or incomplete dosing. Intraperitoneal injections have also been used, but may not reflect a clinically relevant route of administration for an orally intended drug.[5]
-
-
Assess Bioavailability and Metabolism:
-
This compound is poorly absorbed from the gastrointestinal tract and is extensively metabolized in the liver, primarily to its active metabolite oxfendazole and the inactive this compound sulfone.[1][6][7] The parent drug is often rapidly eliminated from plasma.[6][8]
-
The low systemic bioavailability means that the concentration of this compound reaching the target tumor or tissue might be insufficient to elicit the desired effect seen in vitro.[7][9]
-
-
Consider the Impact of Diet:
-
Concurrent Feeding: Administering this compound with food can significantly increase its bioavailability.[10][11][12] In dogs, administration with a meal increased apparent bioavailability.[10] Conversely, in horses, the combined area under the curve (AUC) for active metabolites was almost four times higher in unfed animals.[13] The effect of food can be species-dependent, so it is crucial to standardize feeding schedules.
-
Diet Composition: Unexpected interactions between this compound and dietary components have been reported. In one study, this compound only inhibited tumor growth in SCID mice when combined with a vitamin-supplemented diet.[5][14][15][16] This suggests that certain micronutrients may play a synergistic role. When possible, use a standardized, purified diet to minimize variability from nutritional components.
-
Q2: How does the dosage of this compound affect experimental outcomes, and what is a good starting point?
A2: Dosage is a critical parameter that is not well-established for anti-cancer applications in preclinical models, leading to inconsistencies.
Troubleshooting Steps:
-
Dose-Response Relationship: Increasing the dose of this compound does not always lead to a proportional increase in plasma concentration or efficacy. In dogs, increasing the oral dose from 20 mg/kg to 100 mg/kg did not substantially increase the maximum plasma concentration (Cmax) or the AUC.[10] This suggests that absorption may be a rate-limiting step.
-
Starting Doses in Preclinical Models: Published studies in mice have used a range of doses. For example, a study on a human non-small cell lung carcinoma xenograft model used 1 mg of this compound orally every other day.[5] Another common approach is to incorporate it into the chow, often at a concentration of 150 ppm.[17]
-
Toxicity: While this compound generally has a high safety margin in animals, high doses or prolonged administration can lead to toxicosis, including myelosuppression in some species.[5][18] It is essential to conduct a pilot dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model and strain.
Q3: Could the gut microbiome be influencing the inconsistent results of my this compound experiments?
A3: The gut microbiome is a significant variable in many in vivo studies, but the current evidence suggests this compound may have a minimal direct impact on the overall gut microbiota composition in some species.
Current Findings:
-
Studies in mice and horses have shown that this compound administration has a negligible effect on the gut microbiome.[5][19][20][21]
-
In dogs, while some changes in specific bacterial populations were observed, the overall impact on the canine gut microbiome was not considered significant.[22]
-
However, it's important to remember that the baseline microbiome of your animals can be a source of variability. Animals sourced from different vendors or housed in different environments can have distinct microbial profiles, which may indirectly influence drug metabolism and immune responses.[5]
Recommendation: To minimize variability, co-house animals from different treatment groups (when appropriate for the experimental design) and use animals from the same source and with a similar acclimation period.
Data Presentation: Pharmacokinetic Parameters of this compound
The following tables summarize key pharmacokinetic parameters of this compound from various in vivo studies. These values highlight the variability across species and administration routes.
Table 1: Pharmacokinetics of this compound in Pigs [6][8][23]
| Parameter | Intravenous (1 mg/kg) | Oral (5 mg/kg) |
| Cmax (µg/ml) | - | 0.07 |
| Tmax (hours) | - | 3.75 |
| AUC (µg•h/ml) | 0.75 | 1.00 |
| Mean Residence Time (hours) | 2.63 | 15.15 |
| Bioavailability (%) | - | 27.1 |
Table 2: Pharmacokinetics of this compound in Dogs (20 mg/kg, single oral dose) [10]
| Parameter | This compound | Oxfendazole (Metabolite) |
| Cmax (µg/ml) | 0.42 ± 0.05 | 0.31 ± 0.05 |
| Tmax (hours) | 12.67 ± 4.18 | 15.33 ± 2.81 |
| AUC (µg•h/ml) | 5.83 ± 0.65 | 4.60 ± 0.57 |
Experimental Protocols
Protocol 1: Oral Administration of this compound in a Mouse Xenograft Model
This protocol is a generalized methodology based on common practices described in the literature.[5][9][14]
1. Materials:
- This compound powder
- Vehicle for suspension (e.g., 0.5% carboxymethylcellulose, corn oil)
- Animal feeding needles (gavage needles)
- Syringes
- Balance and weigh boats
- Homogenizer or sonicator
2. Procedure:
- Animal Model: Nude mice or SCID mice are commonly used for xenograft studies.[9][14]
- Tumor Implantation: Implant tumor cells (e.g., A549, H460 human lung cancer cells) subcutaneously into the flank of the mice.[9]
- Treatment Groups: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into control and treatment groups.
- Formulation Preparation:
- Calculate the total amount of this compound needed for the study duration and number of animals.
- Weigh the appropriate amount of this compound powder.
- Prepare the vehicle solution.
- Gradually add the this compound powder to the vehicle while vortexing or stirring to create a suspension.
- Use a homogenizer or sonicator to ensure a uniform and fine suspension to prevent needle blockage and ensure consistent dosing.
- Administration:
- Administer the this compound suspension orally via gavage at the predetermined dose (e.g., 1 mg/mouse).
- The control group should receive the vehicle only.
- Administer treatment according to the planned schedule (e.g., every other day for 12 days).[9]
- Monitoring:
- Measure tumor volume with calipers every 2-3 days.
- Monitor animal body weight and overall health status.
Visualizations
Signaling Pathways and Mechanisms of Action
This compound is proposed to exert its anti-cancer effects through multiple mechanisms. The diagram below illustrates the key pathways involved.[1][9][24][25]
Caption: Proposed anti-cancer mechanisms of this compound.
Experimental Workflow for Troubleshooting Inconsistent Results
This diagram outlines a logical workflow for identifying and addressing sources of variability in this compound in vivo experiments.
Caption: A systematic workflow for troubleshooting this compound experiments.
References
- 1. Oral this compound for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. Stability of this compound suspensions for veterinary use. Correlation between zeta potential and sedimentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An Update on the Biologic Effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Pharmacokinetics of this compound following intravenous and oral administration to pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. euclid.int [euclid.int]
- 10. Pharmacokinetics of this compound in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oral absorption and bioavailability of this compound in the dog and the effect of concurrent ingestion of food. | Semantic Scholar [semanticscholar.org]
- 12. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]
- 13. This compound pharmacokinetics, metabolism, and potentiation in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 15. Unexpected Antitumorigenic Effect of this compound when Combined with Supplementary Vitamins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Use of this compound-containing therapeutic diets for mice in experimental cancer therapy studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. An Update on the Biologic Effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ker.com [ker.com]
- 20. equimanagement.com [equimanagement.com]
- 21. researchgate.net [researchgate.net]
- 22. Effects of Giardia lamblia Colonization and this compound Treatment on Canine Fecal Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. This compound acts as a moderate microtubule destabilizing agent and causes cancer cell death by modulating multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 25. scitechnol.com [scitechnol.com]
Technical Support Center: Fenbendazole in Non-Cancerous Cell Line Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of fenbendazole on non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be toxic to non-cancerous cell lines?
A1: Generally, this compound exhibits significantly lower toxicity to non-cancerous cells compared to cancerous ones.[1][2][3] Several studies report minimal or no significant cytotoxic effects on various normal cell lines at concentrations that are effective against cancer cells.[4][5] For instance, one study observed no significant cytotoxicity in normal human fibroblasts (BJ cell line) even at the highest concentrations tested.[4] Another found 0% growth inhibition in normal prostate epithelial cells (NbE) at a 1 µM concentration that inhibited aggressive prostate cancer cells.[5] However, it is important to note that this compound is not entirely devoid of effects on normal cells and can inhibit growth and mobility in a dose-dependent manner in certain non-cancerous lines, such as human lung fibroblasts (IMR-90).[6]
Q2: What are the known mechanisms of this compound that might cause toxicity in non-cancerous cells?
A2: The primary mechanisms of this compound action, while more pronounced in cancer cells, can also affect normal cells. These include:
-
Microtubule Disruption: this compound can interfere with microtubule polymerization, which is crucial for cell division, structure, and intracellular transport.[1][7] This can lead to cell cycle arrest in the G2/M phase.[1][8]
-
Induction of Oxidative Stress: this compound can increase the production of reactive oxygen species (ROS), leading to cellular damage.[8][9][10]
-
p53 Pathway Activation: this compound can increase the expression and activation of the p53 tumor suppressor protein, which can initiate apoptosis (programmed cell death).[1][8]
-
Apoptosis Induction: this compound can trigger apoptosis through various pathways, including those mediated by caspases.[8]
Q3: I am observing unexpected levels of cell death in my non-cancerous cell line after this compound treatment. What could be the cause?
A3: Unexpected cytotoxicity in non-cancerous cell lines can be due to several factors:
-
High Concentration: The concentration of this compound may be too high for your specific cell line. It is crucial to perform a dose-response curve to determine the optimal concentration.
-
Cell Line Sensitivity: Different non-cancerous cell lines have varying sensitivities to this compound. For example, fibroblasts might show a growth inhibition response at certain concentrations.[6]
-
Solvent Toxicity: Ensure that the final concentration of the solvent used to dissolve this compound (e.g., DMSO) is not toxic to your cells. Always include a vehicle-only control in your experiments.
-
Experimental Conditions: Factors such as cell confluence, passage number, and media composition can influence cellular responses to treatment.
Q4: How can I confirm that the cell death I am observing is apoptosis?
A4: To confirm apoptotic cell death, you can perform an Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both.
Q5: How do I measure if this compound is causing oxidative stress in my cells?
A5: Oxidative stress, specifically the generation of reactive oxygen species (ROS), can be measured using a DCFDA/H2DCFDA assay. This probe becomes fluorescent upon oxidation by ROS and can be quantified using a microplate reader, fluorescence microscope, or flow cytometer.[11]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| High levels of cell death in non-cancerous control cells. | 1. This compound concentration is too high.2. Solvent (e.g., DMSO) concentration is toxic.3. Cell line is particularly sensitive. | 1. Perform a dose-response experiment (e.g., 0.1 µM to 10 µM) to determine the IC50 value for your specific cell line.2. Ensure the final solvent concentration is below the toxic threshold (typically <0.5% for DMSO). Run a vehicle-only control.3. Review literature for data on your specific cell line's sensitivity. Consider using a less sensitive cell line if appropriate. |
| Inconsistent results between experiments. | 1. Variation in cell passage number.2. Inconsistent cell seeding density.3. Degradation of this compound stock solution. | 1. Use cells within a consistent and narrow passage number range for all experiments.2. Ensure uniform cell seeding density across all wells and plates.3. Prepare fresh this compound stock solutions regularly and store them appropriately (protected from light at -20°C). |
| Difficulty dissolving this compound. | This compound has poor water solubility. | Dissolve this compound in a suitable solvent like DMSO to create a concentrated stock solution before diluting it in cell culture media. |
| Morphological changes observed (e.g., rounded cells, detachment). | Microtubule disruption is occurring. | This is an expected effect of this compound. Document these changes with microscopy. To quantify the effect, you can perform a cell cycle analysis, which will likely show an arrest in the G2/M phase. |
Quantitative Data Summary
| Cell Line | Type | Parameter | Value | Reference |
| BJ | Normal Human Fibroblast | Cytotoxicity | No significant effect at highest tested concentrations | [4] |
| NbE | Normal Prostate Epithelial | Growth Inhibition (at 1 µM) | 0% | [5] |
| IMR-90 | Normal Human Lung Fibroblast | Growth and Mobility | Dose-dependent inhibition | [6] |
| Primary Epithelial Cells | Rat Lung | Toxicity | Less toxic compared to lung cancer cell lines | [1] |
| MCF-10A | Normal Breast Epithelial | Viability | This compound did not affect the viability of normal breast epithelial cells. | [12] |
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key signaling pathways affected by this compound and a general workflow for assessing its toxicity.
References
- 1. This compound acts as a moderate microtubule destabilizing agent and causes cancer cell death by modulating multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-cancer effects of this compound on 5-fluorouracil-resistant colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Exhibits Antitumor Activity Against Cervical Cancer Through Dual Targeting of Cancer Cells and Cancer Stem Cells: Evidence from In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unbiased Phenotype-Based Screen Identifies Therapeutic Agents Selective for Metastatic Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound.org [this compound.org]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound and its synthetic analog interfere with HeLa cells' proliferation and energy metabolism via inducing oxidative stress and modulating MEK3/6-p38-MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. doc.abcam.com [doc.abcam.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Managing Fenbendazole-Induced Changes in the Tumor Microenvironment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of fenbendazole (FBZ) on the tumor microenvironment (TME).
Frequently Asked Questions (FAQs)
General
-
Q1: What are the primary mechanisms by which this compound affects the tumor microenvironment? A1: this compound, a benzimidazole anthelmintic, impacts the TME through several mechanisms. Primarily, it acts as a microtubule-destabilizing agent, leading to mitotic arrest and apoptosis in cancer cells.[1][2][3][4] This initial cytotoxic effect can trigger subsequent changes in the TME. Additionally, FBZ has been shown to inhibit glucose uptake by cancer cells, leading to metabolic stress and cell death.[1][5][6] Emerging evidence also suggests that FBZ can modulate the immune response and angiogenesis within the tumor.[7]
-
Q2: Is this compound expected to have similar effects across all tumor types? A2: While the core mechanism of microtubule disruption is likely consistent, the overall impact on the TME can vary significantly between different tumor types.[8] Factors such as the tumor's mutational status (e.g., p53 wild-type vs. mutant), its metabolic phenotype, and the baseline immune landscape will influence the response to FBZ.[8] For instance, cancer cells with wild-type p53 have shown higher sensitivity to this compound.[8]
-
Q3: What are the known effects of this compound on the immune cell infiltrate in the TME? A3: Studies have shown that this compound can modulate the immune microenvironment. In a mouse breast cancer model, FBZ treatment led to an increase in the proportion of cytotoxic T lymphocytes (CTLs), helper T cells (Ths), and natural killer (NK) cells in peripheral blood, spleens, and tumor tissues.[7] It also induced the polarization of tumor-associated macrophages (TAMs) towards an anti-tumor M1 phenotype.[7] However, in a mouse lymphoma model, FBZ treatment was associated with an increase in immunosuppressive M2 macrophages and higher expression of PD-L1 on tumor cells, suggesting a complex and potentially contradictory role in immune modulation depending on the cancer type.[9][10]
-
Q4: How does this compound impact angiogenesis within the tumor? A4: this compound has been demonstrated to inhibit angiogenesis in preclinical models.[7] In EMT6 transplanted breast tumors in mice, FBZ treatment significantly reduced microvessel density (MVD) and the levels of pro-angiogenic factors VEGFA and HIF-1α in the tumor tissue.[7] The related benzimidazole, albendazole, has also been shown to reduce VEGF and HIF-1α.[11][12]
Experimental Design & Protocols
-
Q5: What are recommended starting concentrations for in vitro experiments with this compound? A5: The effective concentration of this compound can vary between cell lines. IC50 values have been reported in the low micromolar range for various cancer cell lines. For example, IC50 values of 0.59 µM for HeLa cells and 3.19 µM for HCT 116 cells have been observed.[13] It is recommended to perform a dose-response curve for your specific cell line, typically ranging from 0.1 µM to 10 µM, to determine the optimal concentration for your experiments.[1][3]
-
Q6: What are typical in vivo dosages of this compound used in mouse models? A6: Oral administration of this compound in mouse models has been reported at dosages ranging from 25 mg/kg to 100 mg/kg.[9][13] One study on cervical cancer xenografts used 50 mg/kg and 100 mg/kg of FBZ, with the 100 mg/kg dose showing significant tumor growth suppression without notable toxicity.[13][14][15] Another study in a mouse lymphoma model used 25 mg/kg.[9][10] It is crucial to perform pilot studies to determine the optimal and tolerable dose for your specific mouse strain and tumor model.
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability in cell viability assays | 1. Poor water solubility of this compound.[1] 2. Inconsistent drug concentration across wells. 3. Cell seeding density is not uniform. | 1. Dissolve this compound in a suitable solvent like DMSO first, then dilute in media. Ensure the final DMSO concentration is consistent across all treatment and control groups and is non-toxic to the cells. 2. Gently mix the plate after adding the drug to ensure even distribution. 3. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. |
| No significant induction of apoptosis observed | 1. this compound concentration is too low. 2. Incubation time is too short. 3. The cell line is resistant to this compound-induced apoptosis.[8] 4. Apoptosis detection method is not sensitive enough. | 1. Perform a dose-response experiment to determine the optimal concentration. 2. Extend the incubation time (e.g., 24h, 48h, 72h). 3. Investigate alternative cell death mechanisms like ferroptosis, which has been observed in 5-FU-resistant cells.[8] 4. Use multiple methods to assess apoptosis (e.g., Annexin V/PI staining, caspase-3/7 activity assay, PARP cleavage). |
| Unexpected cell cycle arrest pattern | 1. Asynchronized cell population. 2. Incorrect timing of cell cycle analysis. | 1. Synchronize cells before treatment using methods like serum starvation or chemical blockers. 2. Perform a time-course experiment to capture the peak of G2/M arrest, which is the expected effect of this compound.[8][13] |
In Vivo Experiments
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No significant anti-tumor effect observed in vivo | 1. Poor bioavailability of this compound.[1][16] 2. Suboptimal dosing or administration route. 3. Tumor model is resistant. 4. Unexpected immunomodulatory effects.[9][10] | 1. Consider formulations to improve solubility, such as complexing with methyl-β-cyclodextrin or using solvents like DNTC.[1][17] 2. Optimize the dose and frequency of administration. While oral gavage is common, other routes could be explored if justified. 3. Test on different tumor models or cell lines. 4. Analyze the immune cell populations within the TME to see if there is an increase in immunosuppressive cells like M2 macrophages or elevated PD-L1 expression.[9][10] |
| Toxicity signs in treated animals (e.g., weight loss) | 1. Dose is too high. 2. Vehicle-related toxicity. 3. Off-target effects. | 1. Reduce the dose of this compound.[9] 2. Run a vehicle-only control group to assess the toxicity of the solvent. 3. Monitor for signs of liver injury, as this has been reported in one case.[16] |
| Inconsistent changes in immune cell populations | 1. Timing of tumor harvest. 2. Heterogeneity of the tumor microenvironment. 3. Method of immune cell analysis. | 1. Perform a time-course study to understand the kinetics of immune cell infiltration and polarization. 2. Analyze multiple tumors per group and consider spatial analysis within the tumor (e.g., tumor core vs. invasive margin). 3. Use a combination of flow cytometry and immunohistochemistry for a comprehensive analysis of immune cell subsets. |
Quantitative Data Summary
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 0.59 | [13] |
| C-33 A | Cervical Cancer | 0.84 | [13] |
| MDA-MB-231 | Breast Cancer | 1.80 | [13] |
| ZR-75-1 | Breast Cancer | 1.88 | [13] |
| HCT 116 | Colorectal Cancer | 3.19 | [13] |
| SNU-C5 | Colorectal Cancer | ~1.0 (estimated) | [8] |
| SNU-C5/5-FUR | 5-FU Resistant Colorectal Cancer | ~10.0 (estimated) | [8] |
Table 2: In Vivo Efficacy of this compound in a Mouse Breast Cancer Model (EMT6)
| Parameter | Control Group | This compound Group | % Change | Reference |
| Tumor Inhibition Rate | - | 69.54% | - | [7] |
| Microvessel Density (MVD) | High | Significantly Reduced | - | [7] |
| VEGFA Levels | High | Significantly Reduced | - | [7] |
| HIF-1α Levels | High | Significantly Reduced | - | [7] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability (MTS Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in complete culture medium to achieve the desired final concentrations. Include a vehicle control with the same final DMSO concentration.
-
Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Flow Cytometry for Immune Cell Profiling in Tumors
-
Tumor Dissociation: Harvest tumors from control and this compound-treated mice. Mince the tumors and digest them using an enzymatic solution (e.g., collagenase, DNase) to obtain a single-cell suspension.
-
Cell Staining:
-
Count the cells and adjust the concentration.
-
Incubate the cells with a viability dye to exclude dead cells from the analysis.
-
Block Fc receptors to prevent non-specific antibody binding.
-
Incubate the cells with a cocktail of fluorescently labeled antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, F4/80, CD11c, CD206, MHC-II).
-
-
Intracellular Staining (Optional): For intracellular markers like Foxp3 (for regulatory T cells) or cytokines, fix and permeabilize the cells after surface staining, followed by incubation with antibodies against the intracellular targets.
-
Data Acquisition: Acquire the data on a flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry analysis software. Gate on live, single cells, and then identify different immune cell populations based on their marker expression. Quantify the percentage and absolute number of each cell type.
Visualizations
Caption: this compound's multi-faceted anti-cancer mechanism within a tumor cell.
Caption: Experimental workflow for analyzing TME changes after this compound treatment.
Caption: Dual immunomodulatory effects of this compound on the TME.
References
- 1. Oral this compound for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 2. This compound for Cancer Patients | Exploring Complementary Options| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]
- 3. This compound as a Potential Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound as an Anticancer Agent? A Case Series of Self-Administration in Three Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound.org [this compound.org]
- 6. euclid.int [euclid.int]
- 7. data.mendeley.com [data.mendeley.com]
- 8. Anti-cancer effects of this compound on 5-fluorouracil-resistant colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Exhibits Differential Anticancer Effects In Vitro and In Vivo in Models of Mouse Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 12. Drug Used to Treat Parasites May Have Tumor-Fighting, Antiangiogenic Properties|The Angiogenesis Foundation [angio.org]
- 13. mdpi.com [mdpi.com]
- 14. This compound Exhibits Antitumor Activity Against Cervical Cancer Through Dual Targeting of Cancer Cells and Cancer Stem Cells: Evidence from In Vitro and In Vivo Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. cancerchoices.org [cancerchoices.org]
- 17. Unbiased Phenotype-Based Screen Identifies Therapeutic Agents Selective for Metastatic Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Fenbendazole and Paclitaxel on Microtubule Dynamics: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two microtubule-targeting agents, Fenbendazole and Paclitaxel. While both compounds ultimately lead to mitotic arrest and apoptosis in cancer cells, their mechanisms of action on microtubule dynamics are diametrically opposed. This analysis summarizes their effects on microtubule polymerization, cell cycle progression, and apoptosis, supported by experimental data and detailed protocols.
At a Glance: this compound vs. Paclitaxel
| Feature | This compound | Paclitaxel |
| Primary Effect on Microtubules | Destabilizing Agent[1][2][3] | Stabilizing Agent[1][4] |
| Binding Site on Tubulin | Likely Colchicine Binding Site[5] | β-tubulin subunit[4] |
| Mechanism of Action | Inhibits microtubule polymerization[1][3] | Promotes microtubule polymerization and prevents depolymerization[1][4] |
| Primary Cellular Outcome | G2/M Phase Arrest and Apoptosis[1][6] | G2/M Phase Arrest and Apoptosis[1][7] |
Quantitative Analysis of Effects on Microtubule Dynamics
Direct comparative studies providing quantitative data on the microtubule dynamics of this compound and Paclitaxel under identical experimental conditions are limited. The following tables summarize available data from independent studies. It is crucial to consider the different cell lines and experimental setups when interpreting these data.
Table 1: Comparative Effects on Microtubule Polymerization and Dynamics
| Parameter | This compound | Paclitaxel | Source |
| Effect on Tubulin Polymerization | Mild inhibition in vitro[8] | Promotes assembly and stabilization[4] | [4][8] |
| IC50 for Tubulin Polymerization | Not explicitly stated, but described as "mild"[8] | Not explicitly stated in terms of IC50 for polymerization | [8] |
| Effect on Microtubule Shortening Rate | Not quantitatively determined | Inhibited by 26-32% (in A-498 and Caov-3 cells at 100 nM and 30 nM respectively)[9][10] | [9][10] |
| Effect on Microtubule Growing Rate | Not quantitatively determined | Inhibited by 18-24% (in A-498 and Caov-3 cells at 100 nM and 30 nM respectively)[9][10] | [9][10] |
| Effect on Microtubule Dynamicity | Not quantitatively determined | Inhibited by 31-63% (in Caov-3 and A-498 cells at 30 nM and 100 nM respectively)[9][10] | [9][10] |
Table 2: Comparative Effects on Cell Cycle Progression
| Parameter | This compound | Paclitaxel | Source |
| Cell Line | SNU-C5/5-FUR (5-FU-resistant colorectal cancer) | A549 (Non-small cell lung carcinoma) | [6] |
| Concentration | 4.09 µM (IC50) | Not specified | [6] |
| Treatment Duration | 3 days | Not specified | [6] |
| % of Cells in G2/M Phase | 84.30 ± 1.66%[6] | Not specified | [6] |
Note: The provided data for cell cycle arrest are from different studies using different cell lines and conditions, thus a direct comparison of potency is not feasible.
Table 3: Comparative Effects on Apoptosis
| Parameter | This compound | Paclitaxel | Source |
| Cell Line | SNU-C5 (colorectal cancer) | MCF-7 (breast cancer) | [6][11] |
| Concentration | 0.50 µM (IC50) | 50 nM | [6][11] |
| Treatment Duration | 3 days | 24 hours | [6][11] |
| % of Apoptotic Cells (Early + Late) | 28.64% (14.34% early + 14.30% late)[6] | ~21% (Annexin V positive)[11] | [6][11] |
Signaling Pathways
This compound and Paclitaxel induce apoptosis through distinct signaling cascades.
This compound Signaling Pathway
This compound's cytotoxic effects are, in part, mediated by the activation of the p53 tumor suppressor pathway. Disruption of microtubules by this compound can lead to p53 accumulation and its translocation to the mitochondria, triggering the intrinsic apoptotic pathway.[1][5]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of kinetic stabilization by the drugs paclitaxel and vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiangiogenic concentrations of paclitaxel induce an increase in microtubule dynamics in endothelial cells but not in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound acts as a moderate microtubule destabilizing agent and causes cancer cell death by modulating multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-cancer effects of this compound on 5-fluorouracil-resistant colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of JNK activation in paclitaxel-induced apoptosis in human head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. molbiolcell.org [molbiolcell.org]
- 10. Taxol Suppresses Dynamics of Individual Microtubules in Living Human Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Treatment of breast and colon cancer cell lines with anti-helmintic benzimidazoles mebendazole or albendazole results in selective apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
Fenbendazole's In Vitro Efficacy Across Various Cancer Cell Lines: A Comparative Analysis of IC50 Values
For Immediate Release
A comprehensive review of existing literature reveals Fenbendazole, a benzimidazole anthelmintic, demonstrates significant cytotoxic effects against a range of cancer cell lines. This comparative guide synthesizes the 50% inhibitory concentration (IC50) values of this compound across different cancer types, providing researchers, scientists, and drug development professionals with a valuable resource for evaluating its potential as an anti-cancer agent. The data, summarized below, highlights the differential sensitivity of various cancer cell lines to this compound treatment.
Quantitative Data Summary: this compound IC50 Values
The following table encapsulates the IC50 values of this compound in several cancer cell lines as reported in peer-reviewed studies. These values, primarily determined through cell viability assays, indicate the concentration of this compound required to inhibit the growth of 50% of the cancer cell population in vitro.
| Cancer Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| SNU-C5 | Colorectal Cancer | 0.50 | [1] |
| SNU-C5/5-FUR | 5-Fluorouracil-resistant Colorectal Cancer | 4.09 | [1] |
| HeLa | Cervical Cancer | 0.59 | |
| C-33 A | Cervical Cancer | 0.84 | |
| MDA-MB-231 | Breast Cancer | 1.80 | |
| ZR-75-1 | Breast Cancer | 1.88 | |
| HCT 116 | Colon Cancer | 3.19 | |
| EL-4 | Mouse Lymphoma | ~1.67 (0.05 µg/mL) | [2] |
Note: The IC50 value for the EL-4 cell line was converted from µg/mL to µM for comparative purposes, using a molar mass of 299.35 g/mol for this compound.
Experimental Protocols
The determination of IC50 values in the cited studies predominantly relies on cell viability assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays. These colorimetric assays measure the metabolic activity of cells, which is indicative of cell viability.
Generalized MTT Assay Protocol for IC50 Determination
A common method for assessing cell viability is the MTT assay.[3] The protocol generally involves the following steps:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight in an incubator at 37°C with 5% CO2.[3]
-
Drug Treatment: The cells are then treated with various concentrations of this compound. A control group of cells is treated with the vehicle (e.g., DMSO) alone.
-
Incubation: The plates are incubated for a predetermined period, typically 24 to 72 hours, to allow the drug to exert its effects.
-
MTT Addition: An MTT solution is added to each well and the plates are incubated for another 2 to 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the water-soluble MTT into an insoluble purple formazan.[4]
-
Solubilization: A solubilizing agent, such as DMSO or a detergent solution, is added to each well to dissolve the formazan crystals.[3]
-
Absorbance Reading: The absorbance of the solution in each well is measured using a microplate reader at a wavelength typically between 550 and 590 nm.[4]
-
IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability for each drug concentration relative to the control. The IC50 value is then determined by plotting a dose-response curve and identifying the concentration at which 50% of cell growth is inhibited.[3]
Generalized MTS Assay Protocol
The MTS assay is a similar, more recent alternative to the MTT assay. The key difference is that the formazan product of MTS is soluble in the cell culture medium, eliminating the need for a solubilization step.[5]
-
Cell Seeding and Drug Treatment: This follows the same procedure as the MTT assay.
-
MTS Reagent Addition: A combined MTS/PMS (phenazine methosulfate) solution is added directly to the culture wells.
-
Incubation: The plates are incubated for 1 to 4 hours at 37°C.
-
Absorbance Reading: The absorbance is measured at a wavelength of approximately 490 nm.[6]
-
IC50 Calculation: The IC50 value is calculated in the same manner as for the MTT assay.
Signaling Pathways and Experimental Workflows
The anti-cancer effects of this compound are attributed to its modulation of several key cellular pathways. Diagrams illustrating these mechanisms and a typical experimental workflow for IC50 determination are provided below.
This compound's primary mechanisms of anti-cancer activity include the disruption of microtubule dynamics, activation of the p53 tumor suppressor protein, and the inhibition of glucose uptake in cancer cells.[7][8][9][10] By binding to β-tubulin, this compound inhibits microtubule polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[7][11] The drug also stabilizes p53, a critical tumor suppressor, which can induce cell cycle arrest and apoptosis.[7][8][9] Furthermore, this compound has been shown to inhibit glucose transporters, thereby reducing glucose uptake and starving cancer cells of the energy required for their rapid proliferation.[7][8] These multifaceted mechanisms underscore the potential of this compound as a promising candidate for further oncological research.
References
- 1. Anti-cancer effects of this compound on 5-fluorouracil-resistant colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. MTT assay and estimation of half-maximal inhibitory concentration (IC50) values [bio-protocol.org]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. cohesionbio.com [cohesionbio.com]
- 7. This compound acts as a moderate microtubule destabilizing agent and causes cancer cell death by modulating multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oral this compound for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 9. This compound for Cancer Patients | Exploring Complementary Options| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]
- 10. [PDF] this compound acts as a moderate microtubule destabilizing agent and causes cancer cell death by modulating multiple cellular pathways | Semantic Scholar [semanticscholar.org]
- 11. This compound.org [this compound.org]
A Comparative Analysis of Fenbendazole's Efficacy in 5-Fluorouracil-Resistant Colorectal Cancer Cells
Fenbendazole, a benzimidazole anthelmintic, has demonstrated significant anti-cancer effects in 5-fluorouracil (5-FU)-resistant colorectal cancer (CRC) cells, positioning it as a potential alternative therapeutic agent. This guide provides a comparative analysis of this compound's efficacy against other therapeutic alternatives, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals in this field.
Executive Summary
The emergence of resistance to 5-fluorouracil, a cornerstone of colorectal cancer chemotherapy, necessitates the exploration of novel therapeutic strategies. This compound has shown promise in preclinical studies by inducing apoptosis and cell cycle arrest in 5-FU-resistant CRC cells through mechanisms distinct from 5-FU. This guide compares the in vitro efficacy of this compound with its structural analog albendazole, and other established or investigational agents for 5-FU-resistant CRC, including oxaliplatin, irinotecan, and the natural compound curcumin. The comparative data highlights this compound's potent activity, particularly its ability to induce cell death through p53-independent pathways and ferroptosis, offering a potential advantage in cancers with p53 mutations, a common feature in chemoresistance.
Comparative Efficacy of Therapeutic Agents in 5-FU-Resistant Colorectal Cancer Cells
The following tables summarize the quantitative data on the efficacy of this compound and its alternatives in various 5-FU-resistant colorectal cancer cell lines. It is important to note that direct comparisons are challenging due to variations in experimental conditions and cell lines across different studies.
Table 1: Comparative IC50 Values (µM)
| Compound | 5-FU-Resistant Cell Line | IC50 (µM) | Citation(s) |
| This compound | SNU-C5/5-FUR | 4.09 | [1] |
| Albendazole | SNU-C5/5-FUR | 4.23 | [1] |
| Oxaliplatin | HCT116/OR | ~11.0 | [1] |
| HT29-OxR | >130 (cross-resistant) | [2] | |
| Irinotecan (as SN-38) | SW480-shRNA-hMLH1 (dMMR) | 3.46 | [3] |
| Curcumin | HCT-8/5-FU (with 5-FU) | 179.26 (for 5-FU) | [4] |
| SW480 (alone) | ~30 | [5] |
Note: IC50 values can vary significantly based on the specific resistant cell line and the duration of the assay.
Table 2: Comparative Effects on Apoptosis and Cell Cycle
| Compound | 5-FU-Resistant Cell Line | Key Apoptotic Effects | Key Cell Cycle Effects | Citation(s) |
| This compound | SNU-C5/5-FUR | Induces apoptosis (p53-independent), enhances ferroptosis | G2/M arrest | [6] |
| Albendazole | DLD-1 5-FUR | Sensitizes to 5-FU-induced apoptosis | G2/M delay | [7] |
| Oxaliplatin | HCT-116/OxR | Decreased apoptosis compared to parental cells | - | [8] |
| Irinotecan | HT-29 (in combo with 5-FU) | Enhanced apoptosis | - | [9] |
| Curcumin | HCT-8/5-FU | Synergistically induces apoptosis with 5-FU | G0/G1 arrest | [4] |
| SW480/5-FUR | Enhances 5-FU-induced apoptosis | G0/G1 and G2 arrest (with 5-FU) | [10] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a generalized representation based on methodologies cited.[1][5][11]
-
Cell Seeding: Seed 5-FU-resistant colorectal cancer cells (e.g., SNU-C5/5-FUR, HCT-116/5-FUR) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Drug Treatment: Treat the cells with various concentrations of the test compounds (this compound, Oxaliplatin, etc.) for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using a dose-response curve.
Apoptosis Analysis (Annexin V/PI Staining and Flow Cytometry)
This protocol is a generalized representation based on methodologies cited.[8][12]
-
Cell Treatment: Seed cells in 6-well plates and treat with the compounds at their respective IC50 concentrations for the specified time.
-
Cell Harvesting: Harvest both floating and adherent cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis/necrosis.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol is a generalized representation based on methodologies cited.[1][4]
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting
This protocol is a generalized representation based on methodologies cited.[5][10][13]
-
Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p53, Caspase-3, Cyclin B1, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
This compound's Mechanism in 5-FU-Resistant CRC Cells
This compound circumvents 5-FU resistance by inducing cell death through pathways that are independent of p53, a protein often mutated in resistant cancers.[6] It also enhances ferroptosis, an iron-dependent form of programmed cell death.
Comparative Therapeutic Mechanisms
This diagram illustrates the distinct primary mechanisms of action for this compound and its alternatives in the context of 5-FU resistance.
Experimental Workflow for Comparative Analysis
The following diagram outlines a logical workflow for the comparative analysis of these therapeutic agents against 5-FU-resistant colorectal cancer cells.
Conclusion
This compound demonstrates considerable efficacy against 5-fluorouracil-resistant colorectal cancer cells, comparable in some respects to other benzimidazoles like albendazole. Its unique p53-independent mechanism of inducing apoptosis and promoting ferroptosis presents a compelling case for its further investigation, especially in tumors harboring p53 mutations that confer chemoresistance. While established chemotherapeutics like oxaliplatin and irinotecan have their roles, often in combination therapies, this compound and natural compounds like curcumin represent promising, and potentially less toxic, avenues for overcoming 5-FU resistance. The data and protocols presented in this guide aim to provide a solid foundation for researchers to build upon in the quest for more effective treatments for chemoresistant colorectal cancer.
References
- 1. Anti-cancer effects of this compound on 5-fluorouracil-resistant colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of curcumin on the human colon cancer cells SW480 [manu41.magtech.com.cn]
- 3. Frontiers | Proteomic analysis of the chemosensitizing effect of curcumin on CRC cells treated with 5-FU [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Proteomic analysis of the chemosensitizing effect of curcumin on CRC cells treated with 5-FU - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-cancer effects of this compound on 5-fluorouracil-resistant colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Albendazole inhibits colon cancer progression and therapy resistance by targeting ubiquitin ligase RNF20 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Association of CXC Receptor 4 Mediated Signaling Pathway with Oxaliplatin-Resistant Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. dovepress.com [dovepress.com]
- 13. Curcumin inhibits the proteasome activity in human colon cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Safety Profiles of Fenbendazole and Traditional Chemotherapeutics
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anti-cancer agents with improved safety profiles is a cornerstone of modern oncological research. In this context, the repurposing of existing drugs offers a promising avenue for accelerated development. Fenbendazole, a benzimidazole anthelmintic, has garnered significant attention for its potential anti-cancer properties. This guide provides an objective comparison of the safety profile of this compound with that of traditional chemotherapeutic agents, supported by available experimental data, to inform preclinical and clinical research decisions.
Executive Summary
This compound exhibits a markedly wider therapeutic index in preclinical models compared to traditional cytotoxic chemotherapies. Its acute toxicity is significantly lower, with an oral LD50 in rodents exceeding 10,000 mg/kg, a dose substantially higher than those of common chemotherapeutic agents such as doxorubicin, paclitaxel, and cisplatin. While traditional chemotherapeutics are associated with a broad range of severe toxicities, including myelosuppression, cardiotoxicity, neurotoxicity, and nephrotoxicity, this compound's adverse effects in animal studies are comparatively mild and infrequent. However, it is crucial to note that this compound is not approved for human use, and clinical data on its safety in cancer patients is sparse.
Quantitative Safety Data Comparison
The following table summarizes the acute toxicity data (LD50) for this compound and selected traditional chemotherapeutic agents. LD50 (Lethal Dose, 50%) is a standard measure of acute toxicity, representing the dose required to be lethal to 50% of a tested animal population.
| Compound | Animal Model | Route of Administration | LD50 | Citation(s) |
| This compound | Mouse, Rat | Oral | >10,000 mg/kg | [1][2][3][4] |
| Doxorubicin | Mouse | Oral | 570 mg/kg | [1] |
| Rat | Intravenous | ~10.5 mg/kg | [5] | |
| Paclitaxel | Mouse | Intravenous (Taxol) | 31.3 - 34.8 mg/kg | [6][7] |
| Rat | Intravenous (Taxol) | 8.3 - 8.8 mg/kg | [8] | |
| Cisplatin | Rat | Intraperitoneal | ~8.6 mg/kg | [9] |
Note: The toxicity of chemotherapeutic agents can vary based on the specific formulation and route of administration.
Common Adverse Effects
| This compound (Preclinical & Anecdotal Human Reports) | Traditional Chemotherapeutics (Common Side Effects) |
| Generally well-tolerated in animals[10][11] | Nausea and vomiting[12] |
| Mild gastrointestinal upset (vomiting, diarrhea) in some animals[10] | Myelosuppression (anemia, neutropenia, thrombocytopenia)[13] |
| Reversible liver dysfunction (reported in a few human case studies)[14][15] | Hair loss (alopecia)[12] |
| Suspected of damaging fertility or the unborn child (based on safety data sheets)[3][4][16][17] | Fatigue[12] |
| May cause organ damage (liver, stomach, nervous system, lymph nodes) with prolonged or repeated exposure[3][17] | Mucositis (mouth sores)[13] |
| Cardiotoxicity (e.g., Doxorubicin) | |
| Neurotoxicity (e.g., Paclitaxel)[2] | |
| Nephrotoxicity (e.g., Cisplatin)[11] | |
| Increased risk of secondary cancers |
Signaling Pathways
The following diagrams illustrate key signaling pathways associated with the therapeutic action of this compound and the organ-specific toxicities of selected traditional chemotherapeutics.
This compound's Anti-Cancer Mechanism of Action
This compound's potential anti-cancer effects are believed to be mediated through multiple pathways, including the disruption of microtubule polymerization and the activation of the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis in cancer cells.
This compound's multi-target mechanism of action.
Doxorubicin-Induced Cardiotoxicity
Doxorubicin's cardiotoxic effects are partly mediated by the p53-dependent inhibition of the mTOR signaling pathway, leading to a reduction in cardiac mass and dysfunction.[1][2][10]
Doxorubicin-induced cardiotoxicity pathway.
Paclitaxel-Induced Neurotoxicity
Paclitaxel can induce peripheral neuropathy through mechanisms involving the release of inflammatory cytokines and the activation of immune cells, leading to neuronal damage.[3][18][19]
Paclitaxel-induced neurotoxicity pathway.
Cisplatin-Induced Nephrotoxicity
Cisplatin's nephrotoxicity involves its accumulation in renal tubular cells, leading to DNA damage, oxidative stress, inflammation, and apoptosis.[11][14][16][20]
Cisplatin-induced nephrotoxicity pathway.
Experimental Protocols
Standardized protocols from the Organisation for Economic Co-operation and Development (OECD) are typically followed for assessing the toxicity of chemical substances. Below are overviews of relevant guidelines for acute and repeated-dose oral toxicity studies.
Acute Oral Toxicity - Fixed Dose Procedure (Adapted from OECD Guideline 420)
This workflow illustrates the general procedure for determining acute oral toxicity.
OECD 420 Acute Oral Toxicity Workflow.
Methodology:
-
Animal Selection: Healthy, young adult rodents (typically rats or mice) of a single sex (usually females) are used.[13][14][21]
-
Housing and Fasting: Animals are housed in standard conditions and fasted prior to dosing (e.g., overnight for rats with water ad libitum).[13][22]
-
Dose Administration: The test substance is administered as a single oral dose via gavage.[13][23]
-
Sighting Study: A preliminary study is conducted with single animals at different fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg) to determine the appropriate starting dose for the main study.[14]
-
Main Study: Groups of at least 5 animals are dosed at the selected starting level. Based on the observation of toxicity or mortality, further groups may be dosed at higher or lower fixed doses.[14]
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[13][14]
-
Necropsy: All animals are subjected to a gross necropsy at the end of the study.[13]
Repeated Dose 28-day Oral Toxicity Study (Adapted from OECD Guideline 407)
Methodology:
-
Animal Selection: Healthy young adult rodents (preferably rats) are used.[2][10]
-
Dose Groups: At least three dose levels of the test substance and a control group are used, with a minimum of 10 animals (5 male, 5 female) per group.[2][10]
-
Dose Administration: The test substance is administered orally on a daily basis for 28 days.[2][10]
-
Observations: Daily clinical observations are performed. Body weight and food/water consumption are measured weekly.[10]
-
Hematology and Clinical Biochemistry: Blood samples are collected at the end of the study for analysis of hematological and clinical biochemistry parameters.[10]
-
Pathology: All animals are subjected to a gross necropsy. Organs are weighed, and tissues are collected for histopathological examination.[10]
Conclusion
Based on available preclinical data, this compound demonstrates a significantly more favorable safety profile than traditional chemotherapeutic agents. Its high LD50 and mild adverse effect profile in animal models stand in stark contrast to the severe, dose-limiting toxicities of drugs like doxorubicin, paclitaxel, and cisplatin. However, the lack of robust clinical trial data for this compound in humans is a critical gap. The anecdotal reports of hepatotoxicity, though reversible, and the warnings on safety data sheets regarding reproductive toxicity warrant careful consideration and further investigation.
For researchers and drug development professionals, this compound presents an intriguing candidate for repurposing in oncology. Its apparent low toxicity suggests a potentially wide therapeutic window. Nevertheless, rigorous, well-designed clinical trials are imperative to establish its safety and efficacy in human cancer patients before any clinical application can be considered. Future research should focus on elucidating its pharmacokinetic and pharmacodynamic properties in humans, identifying potential drug interactions, and confirming its safety in a clinical setting.
References
- 1. Acute doxorubicin cardiotoxicity is associated with p53-induced inhibition of the mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute doxorubicin cardiotoxicity is associated with p53-induced inhibition of the mammalian target of rapamycin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Perturbations in neuroinflammatory pathways are associated with paclitaxel-induced peripheral neuropathy in breast cancer survivors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Acute and repeat-dose toxicity studies of the (6-maleimidocaproyl)hydrazone derivative of doxorubicin (DOXO-EMCH), an albumin-binding prodrug of the anticancer agent doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. KoreaMed Synapse [synapse.koreamed.org]
- 10. ahajournals.org [ahajournals.org]
- 11. iomcworld.com [iomcworld.com]
- 12. Mechanisms of Cisplatin-Induced Acute Kidney Injury: Pathological Mechanisms, Pharmacological Interventions, and Genetic Mitigations [mdpi.com]
- 13. HERO [hero.epa.gov]
- 14. Molecular mechanisms of cisplatin-induced nephrotoxicity: a balance on the knife edge between renoprotection and tumor toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Mechanisms of Cisplatin Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound acts as a moderate microtubule destabilizing agent and causes cancer cell death by modulating multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Acute oral toxicity –acute class method | PPTX [slideshare.net]
- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 23. brieflands.com [brieflands.com]
A Preclinical Meta-Analysis of Fenbendazole for Cancer Therapy: A Comparative Guide
An objective review of in vitro and in vivo data on the anticancer effects of the anthelmintic drug Fenbendazole.
This compound, a benzimidazole-class anthelmintic agent, has garnered significant attention within the scientific community for its potential as a repurposed anticancer drug.[1][2] Preclinical studies have explored its efficacy against a variety of cancer types, both in cell culture (in vitro) and in animal models (in vivo). This guide provides a meta-analysis of the existing preclinical data to offer researchers, scientists, and drug development professionals a comprehensive comparison of this compound's performance and a detailed look at the experimental protocols used to evaluate its anticancer properties.
Mechanisms of Action
This compound exerts its anticancer effects through several mechanisms, primarily by disrupting essential cellular processes in cancer cells.[3] Key mechanisms of action include:
-
Microtubule Disruption: Similar to vinca alkaloids and taxanes, this compound interferes with the polymerization and depolymerization of microtubules, which are critical for cell division.[1][4][5] This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[4][6]
-
Inhibition of Glucose Metabolism: Cancer cells exhibit a high rate of glycolysis, a phenomenon known as the Warburg effect. This compound has been shown to inhibit glucose uptake by down-regulating glucose transporter 1 (GLUT1) and the enzyme hexokinase II, a critical enzyme in the glycolytic pathway.[3][5] This "starvation" of cancer cells contributes to its antitumor effects.[3]
-
Induction of Apoptosis via p53 Activation: this compound can increase the expression of the tumor suppressor protein p53.[3][6] Activated p53 can trigger apoptosis and plays a role in inhibiting the expression of GLUT transporters.[3]
-
Induction of Oxidative Stress and Ferroptosis: Some studies have indicated that this compound can induce the accumulation of reactive oxygen species (ROS), leading to oxidative stress and a form of iron-dependent cell death called ferroptosis, particularly in drug-resistant cancer cells.[1][6]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for preclinical evaluation.
Caption: this compound's primary mechanisms of anticancer activity.
Caption: A typical preclinical experimental workflow for evaluating this compound.
Comparative Data from Preclinical Studies
The following tables summarize quantitative data from various preclinical studies on this compound. These tables provide a comparative overview of its efficacy across different cancer cell lines and animal models.
Table 1: In Vitro Efficacy of this compound on Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Key Findings | Reference |
| Cervical Cancer | HeLa | 0.59 | Dose-dependent inhibition of proliferation. | [7] |
| Cervical Cancer | C-33 A | 0.84 | Strong inhibitory effect on cell proliferation. | [7] |
| Breast Cancer | MDA-MB-231 | 1.80 | Antiproliferative effects observed. | [7] |
| Breast Cancer | ZR-75-1 | 1.88 | Inhibition of cell growth. | [7] |
| Colorectal Cancer | HCT 116 | 3.19 | Antiproliferative effects observed. | [7] |
| Colorectal Cancer | SNU-C5 | Not specified | Induces G2/M arrest and apoptosis. | [6] |
| 5-FU-Resistant Colorectal Cancer | SNU-C5/5-FUR | Not specified | Higher susceptibility compared to albendazole; induces apoptosis. | [6] |
| Lung Cancer | A549, H460 | ~1.0 | Reduced colony formation. | [1] |
| Mouse Lymphoma | EL-4 | Not specified | Induced G2/M phase arrest and cell death in vitro. | [4] |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vivo Efficacy of this compound in Animal Models
| Cancer Type | Animal Model | This compound Dose | Key Findings | Reference |
| Cervical Cancer | Xenograft (HeLa cells) | 100 mg/kg | Significantly suppressed tumor growth; 100% survival. | [7] |
| Mouse Lymphoma | EL-4 Mouse Lymphoma | 25 mg/kg and 40 mg/kg | No anticancer effects observed; tumor growth comparable to control. | [4] |
| Metastatic Prostate Cancer | PC-3MLN4 lung metastases | Not specified | Significant increase in survival times. | [8] |
| Non-small Cell Lung Carcinoma | Nude mice with human tumor xenografts | 1 mg orally every other day for 12 days | No significant changes observed in this specific study. | [9] |
| EMT6 Mouse Mammary Tumor | BALB/c Rw mice | 150 ppm in diet | Did not alter tumor growth, invasion, or metastasis. | [10][11] |
Experimental Protocols: A Closer Look
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols from key preclinical studies on this compound.
In Vitro Study Protocol: Cervical Cancer Cell Lines
-
Cell Lines: HeLa and C-33 A (cervical cancer), MDA-MB-231 and ZR-75-1 (breast cancer), HCT 116 (colorectal cancer), and BJ (human fibroblast).
-
This compound Preparation: this compound was dissolved in a suitable solvent to create a stock solution and then diluted to various concentrations for treatment.
-
Proliferation Assay (MTS): Cells were seeded in 96-well plates and treated with different concentrations of this compound for 24 and 48 hours. Cell proliferation was measured using the MTS assay, which determines the number of viable cells.
-
Cell Cycle Analysis: Cells were treated with this compound, harvested, fixed, and stained with a DNA-binding dye. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) was analyzed by flow cytometry.
-
Apoptosis Analysis: Apoptosis was detected by flow cytometry after staining cells with Annexin V and a viability dye.
-
Western Blot Analysis: Protein expression levels of key cell cycle regulators (e.g., cyclin B1, Wee1, CDK1) were analyzed by Western blotting to elucidate the mechanism of cell cycle arrest.
In Vivo Study Protocol: Cervical Cancer Xenograft Model
-
Animal Model: Female BALB/c nude mice were used.
-
Tumor Implantation: HeLa cells were injected subcutaneously into the mice to establish tumors.
-
Treatment Groups: Mice were randomized into control, cisplatin-treated, and this compound-treated groups.
-
This compound Administration: this compound was administered orally at a dose of 100 mg/kg.
-
Outcome Measures:
-
Tumor Growth: Tumor volume was measured regularly.
-
Toxicity: Body weight was monitored as an indicator of toxicity.
-
Survival: Kaplan-Meier survival analysis was performed.
-
Comparison with Alternatives
While this compound shows promise, it is important to consider other benzimidazole anthelmintics that have also been investigated for their anticancer properties, such as mebendazole and albendazole.
-
Mebendazole: Has been the focus of more preclinical studies and has entered limited clinical trials.[9][12] It has shown efficacy in preclinical models of glioblastoma and colon cancer.[9][13]
-
Albendazole: Has demonstrated the ability to inhibit paclitaxel- and doxorubicin-resistant lung cancer cells.[6]
Compared to albendazole, this compound was found to be more effective against 5-fluorouracil-resistant colorectal cancer cells, potentially due to its more significant impact on glycolysis.[3]
Conclusion and Future Directions
The preclinical evidence suggests that this compound has potential as an anticancer agent, with demonstrated activity against a range of cancer cell lines in vitro. Its mechanisms of action, particularly the dual targeting of microtubule dynamics and cancer cell metabolism, are compelling. However, the results from in vivo studies are more varied, with some studies showing significant tumor growth inhibition and improved survival, while others report no significant anticancer effects.[4][7][8]
This discrepancy highlights the need for further research to optimize dosing, understand its pharmacokinetic and pharmacodynamic properties, and identify which cancer types are most likely to respond to this compound treatment. The poor water solubility of this compound is a known challenge that may hinder its therapeutic performance, and future studies should explore improved formulations to enhance bioavailability.[3][8] Rigorous, well-designed clinical trials are ultimately necessary to validate the efficacy and safety of this compound as a cancer therapy in humans.[1]
References
- 1. euclid.int [euclid.int]
- 2. This compound as an Anticancer Agent? A Case Series of Self-Administration in Three Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral this compound for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. fenbendazolehelp.org [fenbendazolehelp.org]
- 6. Anti-cancer effects of this compound on 5-fluorouracil-resistant colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Unbiased Phenotype-Based Screen Identifies Therapeutic Agents Selective for Metastatic Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Update on the Biologic Effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of this compound-containing therapeutic diets for mice in experimental cancer therapy studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cancerchoices.org [cancerchoices.org]
- 13. scitechnol.com [scitechnol.com]
Fenbendazole versus mebendazole: a comparative review of anticancer mechanisms
For Researchers, Scientists, and Drug Development Professionals
The repurposing of anthelmintic drugs for cancer therapy has garnered significant interest within the scientific community. Among these, the benzimidazoles fenbendazole and mebendazole have emerged as promising candidates due to their demonstrated anticancer properties in preclinical studies. Both drugs share a common ancestral mechanism of disrupting microtubule polymerization; however, they exhibit distinct and overlapping effects on various cellular pathways implicated in cancer progression. This guide provides a detailed comparative review of the anticancer mechanisms of this compound and mebendazole, supported by experimental data, to aid researchers in their exploration of these compounds for oncological applications.
Comparative Overview of Anticancer Mechanisms
This compound and mebendazole exert their anticancer effects through a multifaceted approach, targeting key cellular processes essential for tumor growth and survival. While both are effective microtubule-disrupting agents, their downstream signaling effects and secondary mechanisms of action show notable differences.
This compound has been shown to uniquely interfere with cancer cell metabolism by inhibiting glucose uptake, a critical pathway for rapidly proliferating tumor cells.[1][2] It also demonstrates a propensity to activate the p53 tumor suppressor pathway, a key regulator of cell cycle arrest and apoptosis.[2][3]
Mebendazole , on the other hand, has been reported to inhibit hypoxia-inducible factor 1-alpha (HIF-1α), a crucial transcription factor for tumor survival in hypoxic environments.[4][5] Additionally, mebendazole has shown anti-angiogenic properties, further contributing to its anticancer activity.[6]
The following sections delve into the specific molecular mechanisms, supported by quantitative data and experimental protocols, to provide a comprehensive comparison.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and mebendazole across various cancer cell lines, providing a quantitative comparison of their cytotoxic potential.
| Cell Line | Cancer Type | This compound IC50 (µM) | Mebendazole IC50 (µM) | Reference |
| SNU-C5 | Colorectal Cancer | ~0.5 | Not Reported | [3] |
| SNU-C5/5-FUR | 5-FU-Resistant Colorectal Cancer | ~5.0 | Not Reported | [3] |
| J3T | Canine Soft Tissue Sarcoma | 0.550 ± 0.015 | 0.030 ± 0.003 | [7] |
| G06-A | Canine Soft Tissue Sarcoma | 1.530 ± 0.159 | 0.080 ± 0.015 | [7] |
| SDT-3G | Canine Soft Tissue Sarcoma | Not Reported | 0.030 ± 0.006 | [7] |
| AsPC-1 | Pancreatic Cancer | >10 | ~1.0 | [5] |
| Capan-2 | Pancreatic Cancer | >10 | ~1.0 | [5] |
| HTB-26 | Breast Cancer | 10-50 | Not Reported | [8] |
| PC-3 | Pancreatic Cancer | 10-50 | Not Reported | [8] |
| HepG2 | Hepatocellular Carcinoma | 10-50 | Not Reported | [8] |
Key Anticancer Mechanisms and Signaling Pathways
Microtubule Disruption: A Shared Foundation
Both this compound and mebendazole are potent inhibitors of tubulin polymerization, a mechanism analogous to established chemotherapeutic agents like vinca alkaloids and taxanes.[2][6] By binding to β-tubulin, they prevent the formation of microtubules, which are essential for mitotic spindle assembly, intracellular transport, and maintenance of cell structure. This disruption leads to G2/M phase cell cycle arrest and subsequent apoptosis.[3][6]
This compound's Unique Metabolic Interference and p53 Activation
A distinguishing feature of this compound is its ability to disrupt cancer cell metabolism. It has been shown to inhibit glucose transporters (GLUT) and hexokinase (HK), the initial enzyme in the glycolytic pathway.[9] This leads to a reduction in glucose uptake and subsequent energy starvation of cancer cells.
Furthermore, this compound has been demonstrated to activate the p53 signaling pathway.[3][10] p53 activation can trigger cell cycle arrest, DNA repair, and apoptosis. In some cancer cells, this compound treatment leads to increased p53 expression and its translocation to the mitochondria, initiating the intrinsic apoptotic cascade.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Anti-cancer effects of this compound on 5-fluorouracil-resistant colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Mebendazole Treatment Disrupts the Transcriptional Activity of Hypoxia-Inducible Factors 1 and 2 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Critical dysregulated signaling pathways in drug resistance: highlighting the repositioning of mebendazole for cancer therapy [frontiersin.org]
- 7. cell lines ic50: Topics by Science.gov [science.gov]
- 8. researchgate.net [researchgate.net]
- 9. resources.novusbio.com [resources.novusbio.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Evaluating Fenbendazole in Combination with Immunotherapy: A Preclinical In Vivo Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The repurposing of existing drugs with well-established safety profiles presents a compelling avenue for accelerating cancer therapy development. Fenbendazole, a broad-spectrum benzimidazole anthelmintic, has garnered significant interest for its potential anticancer properties. This guide provides an objective evaluation of the preclinical in vivo evidence for combining this compound with immunotherapy, offering a comparison with alternative approaches and supported by available experimental data.
Overview of Mechanisms
This compound is theorized to exert its anticancer effects through a multi-pronged approach, potentially creating a more favorable environment for immunotherapeutic agents to act. While immunotherapy, particularly immune checkpoint inhibitors (ICIs), works by unleashing the body's own immune system against tumors, this compound may weaken cancer cells directly.
This compound's Proposed Anticancer Mechanisms:
-
Microtubule Disruption: Similar to taxane chemotherapeutics, this compound disrupts microtubule polymerization, leading to mitotic arrest and apoptosis in cancer cells.[1][2][3]
-
Metabolic Interference: this compound can inhibit glucose uptake in cancer cells, targeting the Warburg effect—a metabolic hallmark of many tumors.[1][4]
-
p53 Activation: Some studies suggest that this compound can activate the tumor suppressor protein p53, promoting apoptosis.[5]
The core hypothesis for the combination therapy is that by inducing cancer cell stress and death, this compound may increase the release of tumor antigens, thereby enhancing immune recognition and the efficacy of immunotherapies like PD-1/PD-L1 or CTLA-4 inhibitors.[6]
Preclinical In Vivo Data Summary
Direct comparative in vivo studies evaluating this compound in combination with immunotherapy versus immunotherapy alone are notably scarce in the published literature. The available data primarily focuses on this compound as a monotherapy or in combination with other agents, with some studies offering insights into its potential immunomodulatory effects.
Table 1: Summary of Key In Vivo Studies of this compound in Cancer Models
| Cancer Model | Animal Model | This compound Regimen | Key Findings | Reference |
| Mouse T Lymphoma (EL-4) | C57BL/6 Mice | Not specified | No anticancer effect observed in vivo. Increased expression of PD-L1 and CD86 on tumor cells. | [2] |
| Human Lymphoma Xenograft | SCID Mice | Administered in diet | No significant effect on tumor growth alone. Significant tumor growth inhibition when combined with supplementary vitamins. | [7] |
| Cervical Cancer Xenograft | Nude Mice | 100 mg/kg | Significant suppression of tumor growth. 100% survival in the this compound-treated group. | [3][8] |
| A549 Lung Cancer Xenograft | Nude Mice | 1 mg/mouse every 2 days for 12 days | Significant tumor shrinkage was reported. | [4] |
| A549 Lung Cancer Xenograft | Immunodeficient BALB/c Nude Mice | 40 mg/kg FZ with 100 mg/kg DADA | Synergistic inhibition of tumor growth. | [9][10] |
Experimental Protocols
Detailed methodologies from key preclinical studies are crucial for the critical evaluation and potential replication of findings.
Mouse T Lymphoma Model (Reference:[2])
-
Cell Line: EL-4 (mouse T lymphoma)
-
Animal Model: C57BL/6 mice
-
Tumor Implantation: Subcutaneous injection of EL-4 cells.
-
Treatment Groups:
-
Control
-
This compound
-
CHOP (cyclophosphamide, doxorubicin, vincristine, and prednisone) as a positive control.
-
-
Drug Administration: Intraperitoneal injection.
-
Endpoints: Tumor volume, body weight, immunohistochemical analysis of tumor tissue for immune markers (e.g., PD-L1, CD86, M2 macrophages).
Cervical Cancer Xenograft Model (Reference:[3][8])
-
Cell Line: HeLa (human cervical cancer)
-
Animal Model: Female BALB/c nude mice
-
Tumor Implantation: Subcutaneous injection of HeLa cells.
-
Treatment Groups:
-
Model (untreated)
-
This compound (50 mg/kg and 100 mg/kg)
-
Cisplatin (DDP) as a positive control.
-
-
Drug Administration: Daily administration for 23 days for the this compound and model groups; twice a week for the cisplatin group.
-
Endpoints: Tumor growth, body weight, survival analysis.
Signaling Pathways and Experimental Workflow Visualizations
Proposed Mechanism of Action of this compound
Caption: Proposed anticancer mechanisms of this compound.
Hypothetical Interaction with Anti-PD-1 Immunotherapy
Caption: Theoretical synergy of this compound and anti-PD-1 therapy.
Suggested In Vivo Experimental Workflow
Caption: Proposed workflow for a comparative in vivo study.
Discussion and Future Directions
The preclinical rationale for combining this compound with immunotherapy is intriguing, based on their potentially complementary mechanisms of action. However, the current in vivo data is sparse and, in some cases, contradictory.
Key Considerations:
-
Contradictory Evidence: While some studies show an antitumor effect of this compound in xenograft models, a study in an immunocompetent mouse lymphoma model not only showed a lack of efficacy but also an increase in PD-L1 expression on tumor cells.[2] This is a significant finding that warrants further investigation, as it could imply a potential antagonistic effect when combined with PD-1/PD-L1 inhibitors.
-
Role of the Tumor Microenvironment: The discrepancy in outcomes between immunodeficient xenograft models and immunocompetent syngeneic models highlights the critical role of the tumor microenvironment and the immune system in mediating the effects of this compound.
-
Lack of Direct Comparative Data: There is a critical need for well-designed in vivo studies in immunocompetent models that directly compare the efficacy of this compound plus immunotherapy against immunotherapy alone. Such studies should include detailed immunophenotyping of the tumor microenvironment to elucidate the mechanistic basis of any observed synergistic or antagonistic effects.
-
Anecdotal vs. Controlled Evidence: While there are anecdotal reports of positive outcomes in patients self-administering this compound with immunotherapy, these cannot be considered scientific evidence due to the lack of a control group and the potential for confounding factors.[5][11]
Alternative and Comparative Therapies:
It is also important to consider other benzimidazole derivatives, such as mebendazole and flubendazole, which have also been investigated for their anticancer and immunomodulatory properties.[12] A recent study on flubendazole demonstrated its ability to inhibit PD-1 and suppress melanoma growth in immunocompetent mice, suggesting that this class of drugs may have promising immunomodulatory effects that warrant further exploration.[13]
Conclusion
References
- 1. Oral this compound for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 2. This compound Exhibits Differential Anticancer Effects In Vitro and In Vivo in Models of Mouse Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Exhibits Antitumor Activity Against Cervical Cancer Through Dual Targeting of Cancer Cells and Cancer Stem Cells: Evidence from In Vitro and In Vivo Models [mdpi.com]
- 4. euclid.int [euclid.int]
- 5. scitechnol.com [scitechnol.com]
- 6. This compound And Immunotherapy: New Hope For Cancer [healnavigator.com]
- 7. Unexpected Antitumorigenic Effect of this compound when Combined with Supplementary Vitamins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synergistic anti-tumor effect of this compound and diisopropylamine dichloroacetate in immunodeficient BALB/c nude mice transplanted with A549 lung cancer cells - Nguyen - Translational Lung Cancer Research [tlcr.amegroups.org]
- 10. researchgate.net [researchgate.net]
- 11. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 12. Drug Repurposing to Enhance Antitumor Response to PD-1/PD-L1 Immune Checkpoint Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Comparative Guide: Fenbendazole's Efficacy in Wild-Type vs. Mutant p53 Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-cancer agent Fenbendazole, focusing on its differential effects on cancer cells expressing wild-type (WT) p53 versus those with mutant or null p53. The tumor suppressor protein p53 is a critical regulator of cell cycle and apoptosis, and its mutational status is a key determinant in the efficacy of many cancer therapies. Understanding how this compound (FZ) interacts with the p53 pathway is crucial for identifying patient populations most likely to respond to this potential repurposed drug.
I. Overview of this compound's Anti-Cancer Mechanisms
This compound, a benzimidazole anthelmintic, has demonstrated potent anti-neoplastic properties through multiple cellular pathways.[1][2] Its primary mechanisms include the disruption of microtubule polymerization, which leads to mitotic arrest and apoptosis.[3][4][5] Additionally, FZ interferes with glucose metabolism in cancer cells by inhibiting glucose uptake and down-regulating key glycolytic enzymes.[2][5][6] A pivotal aspect of its action, and the focus of this guide, is its ability to activate and modulate the p53 signaling pathway, leading to varied outcomes depending on the cell's p53 status.[2][6][7]
II. Comparative Efficacy and Mechanistic Differences
Experimental evidence consistently indicates that cancer cells with functional, wild-type p53 are significantly more sensitive to this compound treatment compared to cells with mutant or non-functional p53.[6][8][9]
Key Findings:
-
Enhanced Sensitivity in WT p53 Cells: Tumor cell lines expressing wild-type p53 exhibit higher sensitivity and enhanced apoptosis in response to FZ treatment.[6][9]
-
p53 Activation: In WT p53 cells, FZ treatment leads to the stabilization and activation of the p53 protein.[8][10] This is achieved in part by downregulating p53's negative regulators, Mdm2 and MdmX.[8][10]
-
p53-Mediated Apoptosis: Activated p53 translocates to the mitochondria, initiating the intrinsic apoptotic pathway.[1][2][6][7] This leads to the induction of p53 target genes, such as p21, which promotes cell cycle arrest at the G2/M phase and subsequent apoptosis via the caspase 3-PARP pathway.[7][8][9]
-
p53-Independent Action: In cancer cells lacking functional p53 or those that are resistant to other therapies, FZ can still induce cell death. However, the mechanism is different, often involving p53-independent apoptosis and potentially other cell death pathways like ferroptosis.[7][9][11]
III. Quantitative Data Summary
The following table summarizes the differential effects of this compound based on the p53 status of cancer cells as reported in preclinical studies.
| Parameter | Wild-Type p53 Cancer Cells | Mutant/Null p53 Cancer Cells | Source |
| Overall Sensitivity | High | Moderate to Low | [6][9] |
| Primary Mechanism | p53-mediated apoptosis, G2/M cell cycle arrest | p53-independent apoptosis, Ferroptosis-augmented apoptosis | [7][9] |
| p53 Protein Level | Increased expression and activation | No significant change or decrease in mutant p53 expression | [7][9] |
| p21 Protein Level | Increased (p53-dependent and independent) | Can be induced p53-independently, but pathway is less dominant | [6][8] |
| Apoptosis Induction | Significantly enhanced | Induced, but to a lesser extent than in WT p53 cells | [6] |
| Example Cell Lines | H460, A549 (NSCLC); SNU-C5 (Colorectal) | H1299 (p53 null NSCLC); SNU-C5/5-FUR (Colorectal) | [6][9] |
IV. Signaling Pathways and Experimental Workflow
The following diagrams illustrate the divergent signaling pathways activated by this compound in wild-type versus mutant p53 cells and a typical experimental workflow for this comparative study.
References
- 1. [PDF] this compound acts as a moderate microtubule destabilizing agent and causes cancer cell death by modulating multiple cellular pathways | Semantic Scholar [semanticscholar.org]
- 2. This compound.org [this compound.org]
- 3. This compound for Cancer Patients | Exploring Complementary Options| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]
- 4. An Update on the Biologic Effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound.org [this compound.org]
- 6. This compound acts as a moderate microtubule destabilizing agent and causes cancer cell death by modulating multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oral this compound for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 8. Benzimidazoles Downregulate Mdm2 and MdmX and Activate p53 in MdmX Overexpressing Tumor Cells | MDPI [mdpi.com]
- 9. KoreaMed Synapse [synapse.koreamed.org]
- 10. Benzimidazoles Downregulate Mdm2 and MdmX and Activate p53 in MdmX Overexpressing Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. KoreaMed [koreamed.org]
Safety Operating Guide
Safeguarding Our Environment: Proper Disposal Procedures for Fenbendazole
For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical compounds is paramount. Fenbendazole, a broad-spectrum benzimidazole anthelmintic, requires specific handling and disposal procedures due to its potential environmental impact. Adherence to these guidelines is essential not only for regulatory compliance but also for upholding the principles of laboratory safety and environmental stewardship.
Immediate Safety and Disposal Protocols
This compound is classified as a substance hazardous to the aquatic environment, with long-lasting effects[1]. Therefore, it is crucial to prevent its release into sewer systems or waterways[1][2]. The primary disposal method for this compound and its contaminated materials is through an approved hazardous waste disposal plant[2][3][4][5].
Step-by-Step Disposal Guidance:
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound, including unused product, contaminated personal protective equipment (PPE), and cleaning materials.
-
Segregate this compound waste from other laboratory waste to ensure proper handling.
-
-
Containment:
-
Personal Protective Equipment (PPE):
-
Disposal Pathway:
-
Dispose of the contained this compound waste through a licensed hazardous waste disposal company.
-
Alternatively, some safety data sheets suggest that the material may be burned in a chemical incinerator equipped with an afterburner and scrubber[7]. Consult with your institution's environmental health and safety (EHS) department to determine the approved disposal method.
-
Empty containers should also be disposed of as unused product unless otherwise specified[2][3][4][6].
-
-
Spill Management:
-
In the event of a spill, prevent further leakage if it is safe to do so[2][8].
-
Avoid dispersal of dust in the air. Sweep or vacuum up solid spills and collect the material in a suitable container for disposal[3][6].
-
For liquid spills, absorb the material with an inert substance and place it in a sealed container.
-
Retain and dispose of contaminated wash water as hazardous waste[2][6][8].
-
Quantitative Data for Disposal Considerations
The following table summarizes key environmental and disposal-related data for this compound, extracted from safety data sheets.
| Parameter | Value | Reference |
| UN Number | UN 3077 (Solid), UN 3082 (Liquid) | [2][3][4][6] |
| Proper Shipping Name | ENVIRONMENTALLY HAZARDOUS SUBSTANCE, SOLID, N.O.S. (this compound) or ENVIRONMENTALLY HAZARDOUS SUBSTANCE, LIQUID, N.O.S. (this compound) | [2][3][4][6] |
| Hazard Class | 9 | [2][3][4] |
| Packing Group | III | [2][3][4] |
| Aquatic Toxicity | Very toxic to aquatic life with long lasting effects.[1] EC50 (Daphnia magna): 0.008 mg/l (48h)[6] | [9][1][6] |
| Log Pow (Octanol-water partition coefficient) | 3.32 | [2] |
| Log Koc (Soil organic carbon-water partitioning coefficient) | 3.8 - 4.7 | [2][3] |
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, the general principle is to follow the waste disposal procedures outlined in the Safety Data Sheets (SDS). The SDS for this compound indicates that disposal should be in accordance with local, regional, and national regulations[2][3][6]. The recommended disposal method is through an approved waste disposal plant[2][3][4][5]. For laboratory-scale waste, this typically involves collection by a certified hazardous waste contractor.
This compound Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
